Dibucaine-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H29N3O2 |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)quinoline-4-carboxamide |
InChI |
InChI=1S/C20H29N3O2/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24)/i1D3,4D2,7D2,14D2 |
Clé InChI |
PUFQVTATUTYEAL-AVULLYLESA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Dibucaine-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibucaine, a potent and long-acting amide-type local anesthetic, is utilized for surface and spinal anesthesia. Its deuterated analog, Dibucaine-d9, serves as a crucial internal standard for the accurate quantification of Dibucaine in biological matrices using mass spectrometry-based assays. The incorporation of nine deuterium (B1214612) atoms into the butoxy group provides a distinct isotopic signature, enabling precise differentiation from the unlabeled drug. This enhances the accuracy and reliability of pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its analytical application, and visualizations of its mechanism of action and experimental workflows.
Core Chemical and Physical Properties
The chemical and physical characteristics of this compound are fundamental to its application in analytical chemistry. While many properties are comparable to its non-deuterated counterpart, the isotopic labeling introduces a significant mass difference essential for its role as an internal standard.
Table 1: General and Chemical Properties of this compound
| Property | Value |
| Chemical Name | 2-(Butoxy-d9)-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide |
| Synonyms | Cinchocaine-d9, Nupercaine-d9 |
| Molecular Formula | C₂₀H₂₀D₉N₃O₂ |
| Molecular Weight | 352.5 g/mol |
| CAS Number | 98006-44-1 (Free Base) |
| Isotopic Enrichment | ≥98 atom % D |
Table 2: Physicochemical Properties of Dibucaine and this compound Hydrochloride
| Property | Dibucaine | This compound Hydrochloride |
| Appearance | Colorless or almost colorless powder | White to off-white solid |
| Melting Point | 62-65 °C[1] | 91-96 °C[2] |
| Boiling Point | Data not readily available | Data not readily available |
| Solubility | Slightly soluble in water; Soluble in alcohol and acetone[1] | Soluble in DMSO and Methanol |
Mechanism of Action
Dibucaine exerts its anesthetic effect by blocking nerve impulses.[3][4][5][6] This is achieved through the inhibition of voltage-gated sodium channels in the neuronal membrane.[3][4][5] The uncharged form of Dibucaine diffuses across the cell membrane into the neuron. Once inside, it becomes protonated and binds to the intracellular side of the sodium channel, stabilizing it in an inactive state. This prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials, thereby blocking the transmission of pain signals.[3][4]
Caption: Mechanism of action of Dibucaine.
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of Dibucaine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
-
Sample Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma, serum) to a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transition for Dibucaine: To be determined experimentally based on the parent compound.
-
MRM Transition for this compound: To be determined experimentally. The precursor ion will be m/z 353.5.
-
-
Data Analysis: The concentration of Dibucaine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of Dibucaine in a biological matrix using this compound as an internal standard.
Caption: Bioanalytical workflow for Dibucaine.
Synthesis of this compound
This compound can be synthesized through a multi-step process. A common method involves the condensation of 2-chloro-N-[diethylamino-ethyl]-4-quinoline carboxamide with the sodium salt of n-butanol-d9.[7] The deuterated butanol is a key starting material for introducing the nine deuterium atoms into the final molecule.
Conclusion
This compound is an indispensable tool for researchers and scientists in the fields of pharmacology, toxicology, and drug development. Its well-defined chemical and physical properties, particularly its isotopic stability, make it the gold standard for internal standardization in the bioanalysis of Dibucaine. The detailed experimental protocols and an understanding of its mechanism of action provided in this guide are intended to support rigorous and accurate scientific investigations involving this important local anesthetic.
References
- 1. Dibucaine | C20H29N3O2 | CID 3025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound Hydrochloride (EVT-1442268) | 98006-44-1 [evitachem.com]
- 3. Dibucaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cinchocaine? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. inis.iaea.org [inis.iaea.org]
Isotopic Purity of Dibucaine-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibucaine-d9 is the deuterated analog of Dibucaine, a potent, long-acting local anesthetic of the amide type. The replacement of nine hydrogen atoms with deuterium (B1214612) atoms creates a stable, isotopically labeled compound that serves as an invaluable tool in analytical and metabolic research. Its primary application is as an internal standard for the quantitative analysis of Dibucaine in biological matrices by mass spectrometry (MS). The identical physicochemical properties to the unlabeled parent compound, but distinct molecular weight, allow for precise and accurate quantification, correcting for variations during sample preparation and analysis. This technical guide provides an in-depth overview of the isotopic purity of this compound, methods for its determination, and its interaction with key biological signaling pathways.
Data Presentation: Isotopic Purity and Physicochemical Properties
The isotopic purity of this compound is a critical parameter for its use as an internal standard. It is typically characterized by the isotopic enrichment at the deuterated positions and the distribution of isotopologues. While batch-specific data may vary, the following tables summarize representative quantitative data.
Table 1: Representative Isotopic Purity and Distribution for this compound
| Parameter | Typical Specification | Significance |
| Isotopic Enrichment | ≥ 98 atom % D | Indicates the percentage of deuterium at the labeled positions, ensuring a significant mass shift from the unlabeled compound for clear analytical distinction. |
| Isotopic Distribution | Predominantly d9 | The majority of the molecules should contain nine deuterium atoms. The presence of partially deuterated species (d0-d8) should be minimal to avoid interference. |
| Chemical Purity | ≥ 98% | Ensures that the analytical signal is not compromised by chemical impurities. |
Table 2: Physicochemical and Mass Spectrometric Properties of Dibucaine and this compound
| Property | Dibucaine | This compound |
| Chemical Formula | C₂₀H₂₉N₃O₂ | C₂₀H₂₀D₉N₃O₂ |
| Molecular Weight | 343.46 g/mol | 352.52 g/mol |
| Monoisotopic Mass | 343.22598 g/mol | 352.28113 g/mol |
| [M+H]⁺ (Monoisotopic) | 344.23325 m/z | 353.28840 m/z |
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity and the confirmation of deuterium labeling are primarily achieved through Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The following are representative protocols adapted for the analysis of this compound.
Mass Spectrometry (MS) for Isotopic Distribution
High-resolution mass spectrometry (HRMS) is the preferred method for determining the isotopic distribution of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent, such as methanol (B129727) or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Analysis: Infuse the sample directly or inject it via a liquid chromatography system into the mass spectrometer. Operate the instrument in positive ion, full scan mode to acquire the mass spectrum of the protonated molecule [M+H]⁺ over a mass range that includes the isotopic cluster of both unlabeled and labeled Dibucaine.
-
Data Analysis: Measure the relative intensities of the ion signals corresponding to the d0 to d9 isotopologues. Calculate the percentage of each isotopologue from their integrated peak areas in the mass spectrum. The isotopic enrichment is calculated based on the weighted average of the deuterium content across all isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is used to confirm the positions of the deuterium labels and can also provide a quantitative assessment of the isotopic enrichment.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) for ¹H and ¹³C NMR, or a non-deuterated solvent for ²H NMR.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Analysis: Acquire the ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the protons of the butoxy group confirms the location of the deuterium labels. Integration of any residual proton signals in this region against a non-deuterated portion of the molecule can be used to estimate the level of deuteration.
-
²H (Deuterium) NMR Analysis: Acquire the ²H NMR spectrum. The presence of signals at the chemical shifts corresponding to the butoxy group provides direct evidence of deuteration at these sites.
-
¹³C NMR Analysis: The ¹³C NMR spectrum will be consistent with the Dibucaine structure, although the signals for the deuterated carbons may be observed as multiplets with lower intensity due to C-D coupling and longer relaxation times.
Mandatory Visualizations
Experimental Workflow for Isotopic Purity Analysis
Signaling Pathways of Dibucaine
Dibucaine's primary mechanism of action is the blockade of voltage-gated sodium channels. Additionally, it has been shown to inhibit the MAP kinase signaling pathway.
1. Dibucaine Action on Voltage-Gated Sodium Channels
Dibucaine exerts its anesthetic effect by blocking the pore of voltage-gated sodium channels from the intracellular side.[1] This action is state-dependent, with a higher affinity for open and inactivated channels, which is why it preferentially affects rapidly firing neurons.
2. Dibucaine Inhibition of the MAP Kinase Pathway
Studies have indicated that Dibucaine can inhibit the activation of the Mitogen-Activated Protein (MAP) kinase pathway. This effect is thought to be mediated, at least in part, by the inhibition of L-type Ca2+ channels, which reduces the downstream signaling cascade involving Ras, MEK, and ERK.
Conclusion
This compound is a high-purity, stable isotope-labeled internal standard essential for the accurate quantification of its parent compound in research and drug development. Its isotopic purity is rigorously controlled and can be verified using standard analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy. Understanding its interaction with biological targets, primarily voltage-gated sodium channels and secondarily the MAP kinase pathway, provides a comprehensive view of its pharmacological relevance. The data and protocols presented in this guide offer a foundational resource for scientists utilizing this compound in their analytical and research endeavors. For specific applications, it is always recommended to consult the batch-specific certificate of analysis provided by the supplier.
References
Dibucaine-d9: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Dibucaine-d9. The information presented herein is crucial for ensuring the integrity and reliability of this isotopically labeled compound in research and development settings. The guidance is based on available data for the parent compound, Dibucaine, general principles of deuterated compound stability, and established methodologies for stability testing.
Overview of this compound Stability
This compound is a stable, isotopically labeled form of Dibucaine where nine hydrogen atoms have been replaced with deuterium. This labeling provides a valuable tool for quantitative bioanalytical studies using mass spectrometry, where it serves as an ideal internal standard. The carbon-deuterium (C-D) bond is inherently stronger than the carbon-hydrogen (C-H) bond, which can lead to increased metabolic stability. However, the overall stability of the molecule under various environmental conditions is also influenced by other functional groups susceptible to degradation.
While specific, comprehensive stability data for this compound is not extensively published, information from suppliers and data on the unlabeled parent compound provide a strong basis for recommended handling and storage. One supplier notes that this compound HCl is stable if stored under recommended conditions and should be re-analyzed for chemical purity after three years.[1][2]
Recommended Storage Conditions
Proper storage is critical to maintain the chemical and isotopic integrity of this compound. The following table summarizes the recommended storage conditions based on available data for Dibucaine.
| Form | Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | 3 years | Long-term storage |
| 4°C | 2 years | Short to medium-term storage | |
| In Solvent | -80°C | 2 years | Long-term storage |
| -20°C | 1 year | Short to medium-term storage |
Data derived from a Certificate of Analysis for unlabeled Dibucaine and can be considered indicative for this compound.[3]
General Storage Precautions:
-
Protect from Light: Dibucaine has been shown to be photosensitive.[4] Store in light-resistant containers.
-
Protect from Moisture: Store in a dry environment to prevent hydrolysis.
-
Protect from Heat: Avoid exposure to high temperatures.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Forced Degradation Studies and Potential Degradation Pathways
Hydrolytic Degradation
Dibucaine possesses an amide linkage that is susceptible to hydrolysis under acidic and basic conditions, yielding 2-butoxy-quinoline-4-carboxylic acid and N,N-diethylethane-1,2-diamine as primary degradation products.
Oxidative Degradation
The tertiary amine and the quinoline (B57606) ring in Dibucaine are potential sites for oxidation. Common reagents for oxidative stress testing include hydrogen peroxide (H₂O₂).
Thermal Degradation
Exposure to high temperatures can lead to the degradation of Dibucaine. Thermal degradation studies are typically performed at temperatures ranging from 40-80°C.[6]
Photodegradation
As per ICH Q1B guidelines, photostability testing should involve exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7] Dibucaine is known to be photosensitive.[4]
The logical relationship of factors affecting this compound stability is illustrated in the following diagram:
Caption: Factors influencing this compound stability.
Experimental Protocols for Stability Assessment
A validated stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique.
General Protocol for Forced Degradation Studies
The following table outlines a typical experimental setup for forced degradation studies based on protocols for similar local anesthetics.
| Stress Condition | Reagent/Condition | Temperature | Time |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature or 50-60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature or 50-60°C | Up to 7 days |
| Oxidation | 3-30% H₂O₂ | Room Temperature | Varies |
| Thermal | Dry Heat | 40-80°C | Up to 7 days |
| Photostability | ICH Q1B compliant light source | Controlled | N/A |
These conditions may need to be optimized to achieve the target degradation of 5-20%.[5][6]
Sample Preparation for Forced Degradation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.[6]
-
Stress Treatment:
-
Hydrolysis: Dilute the stock solution with the acidic or basic solution to the desired concentration.
-
Oxidation: Dilute the stock solution with the hydrogen peroxide solution.
-
Thermal: Expose the solid drug or a solution to the specified temperature.
-
Photostability: Expose the solid drug or a solution to the specified light conditions.
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Dilution: Dilute the stressed samples to a suitable concentration for analysis with the mobile phase.
The experimental workflow for assessing this compound stability is depicted below:
Caption: Workflow for this compound stability assessment.
Conclusion
While specific stability data for this compound is limited, a robust stability and storage plan can be established based on the information available for the parent compound, Dibucaine, and general principles of deuterated drug stability. Adherence to the recommended storage conditions, particularly protection from light, moisture, and heat, is paramount to ensure the long-term integrity of this compound. For critical applications, it is recommended to perform in-house stability assessments using validated stability-indicating methods, following the principles of forced degradation outlined in this guide.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Photosensitivity reaction to dibucaine. Case report and experimental induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sgs.com [sgs.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. ema.europa.eu [ema.europa.eu]
Toxicological profile of Dibucaine and its metabolites
An In-depth Technical Guide to the Toxicological Profile of Dibucaine and its Metabolites
Introduction
Dibucaine, also known as Cinchocaine, is a potent, long-acting amide local anesthetic. Chemically, it is 2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide. First introduced in 1929, it is recognized as one of the most potent and toxic local anesthetics known. While its high neurotoxicity led to its withdrawal for spinal anesthesia by the U.S. Food and Drug Administration, it remains available in over-the-counter (OTC) topical formulations for the temporary relief of pain and itching from minor skin conditions and anorectal disorders. The significant toxicity of Dibucaine, especially following accidental systemic exposure, necessitates a thorough understanding of its toxicological profile for researchers, clinicians, and drug development professionals.
Metabolism and Metabolites
The biotransformation of Dibucaine is a critical determinant of its duration of action and toxicity. The liver is the primary site of metabolism, involving cytochrome P450 enzymes. Additionally, as an amino amide, Dibucaine can inhibit plasma cholinesterase (butyrylcholinesterase), an enzyme responsible for the metabolism of other substances like succinylcholine.
Studies in rats have shown that after administration, Dibucaine is extensively metabolized. The metabolites are excreted in both urine (approx. 39.4%) and feces (approx. 49.0%) over three days. Biliary excretion is a significant route, accounting for about 53% of the dose within 48 hours. The resulting metabolites can be categorized as:
-
Basic Metabolites: Constituting about 40% of the metabolites in urine, feces, and bile.
-
Acidic Metabolites: Making up around 12% of urinary excretion.
-
Conjugated Metabolites: Primarily glucuronides, which account for 9.5% of urinary and 39.5% of biliary excretion.
-
Polar, Water-Soluble Metabolites: A fraction of highly polar metabolites that resist enzymatic hydrolysis and extraction into organic solvents.
Figure 1: Conceptual overview of Dibucaine metabolic pathways.
Toxicological Profile
Dibucaine exhibits a high potential for toxicity, affecting multiple organ systems, primarily the central nervous system (CNS) and the cardiovascular system.
Acute Systemic Toxicity
Accidental ingestion or intravascular injection can lead to Local Anesthetic Systemic Toxicity (LAST). Dibucaine is considered more toxic than lidocaine, with substantially lower doses potentially resulting in severe outcomes like seizures, dysrhythmias, and death. The pediatric population is particularly vulnerable to accidental oral ingestion from topical products. Clinical signs of oral toxicosis in both humans and animals include gastrointestinal upset, neurological dysfunction, and cardiovascular disturbances.
Quantitative Toxicity Data
The following table summarizes the available quantitative data on the acute toxicity of Dibucaine.
| Species | Route of Administration | Value Type | Dose | Reference(s) |
| Bird | Oral | LD50 | 42 mg/kg | |
| Child | Oral | LDLO | 50 mg/kg | |
| Rat | Intraperitoneal | LDLO | 7 mg/kg | |
| Mouse | Intraperitoneal | LD50 | 24,500 µg/kg (24.5 mg/kg) | |
| Mouse | Subcutaneous | LD50 | 28,500 µg/kg (28.5 mg/kg) | |
| Rabbit | Subcutaneous | LD50 | 8,500 µg/kg (8.5 mg/kg) |
LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population. LDLO: Lowest Published Lethal Dose.
Neurotoxicity
Dibucaine exhibits significant neurotoxicity. Systemic exposure can initially cause CNS excitement (agitation, circumoral numbness) followed by CNS depression, seizures, coma, and respiratory arrest. Its high neurotoxicity was a primary reason for its withdrawal as a spinal anesthetic.
In vitro studies on rabbit vagus nerves demonstrated that Dibucaine dose-dependently suppresses evoked action potentials in both myelinated and nonmyelinated nerve fibers. At low concentrations, this suppression is reversible; however, at higher concentrations (e.g., 0.003% for myelinated fibers), it causes irreversible blockade and structural damage to the myelin layer and intra-axonal components. Compared to other local anesthetics, Dibucaine has a very low safety margin regarding neurotoxicity.
Cardiotoxicity
Potent local anesthetics like Dibucaine and bupivacaine (B1668057) are known to have greater cardiac toxicity than less potent agents. They can generate arrhythmias at lower concentrations. The primary cardiotoxic manifestations include ventricular dysrhythmias and conduction blocks, such as a right bundle branch block (RBBB). These effects are attributed to a re-entry phenomenon caused by the slowing of electrical conduction in the heart. In cases of severe toxicity, life-threatening arrhythmias may occur, for which lipid emulsion therapy ("lipid rescue") is recommended.
Cytotoxicity
Like other local anesthetics, Dibucaine can induce cell death in a time- and concentration-dependent manner. In vitro studies have shown that it induces apoptosis (programmed cell death) in human neuroblastoma cells. The mechanisms underlying this cytotoxicity are multifactorial and include:
-
Altered Membrane Fluidity: Dibucaine significantly alters cell membrane fluidity, which may be a primary target for its cytotoxic action.
-
Increased Intracellular Calcium: The drug causes a rise in intracellular calcium levels, a key trigger for apoptotic pathways.
-
Oxidative Stress: The generation of reactive oxygen species (ROS) and oxygen free radicals is implicated in Dibucaine-induced apoptosis.
Mechanisms of Toxicity and Signaling Pathways
The toxic effects of Dibucaine are extensions of its pharmacological action, primarily involving the blockade of voltage-gated ion channels.
Primary Mechanism: Sodium Channel Blockade
The principal mechanism for both local anesthesia and systemic toxicity is the blockade of voltage-gated sodium channels in neuronal and cardiac cell membranes. Dibucaine crosses the cell membrane in its uncharged form, becomes protonated inside the cell, and then binds to the open state of the sodium channel from the cytoplasmic side. This blocks the influx of sodium ions, inhibiting the propagation of action potentials. In the CNS, this leads to neurological symptoms, while in the heart, it slows conduction, prolongs the QRS interval, and promotes arrhythmias.
Figure 2: Dibucaine's primary mechanism of toxicity via Na+ channel blockade.
Secondary Mechanisms and Signaling
Other mechanisms contribute significantly to Dibucaine's toxicity profile:
-
Calcium Channel Inhibition: Dibucaine can block L-type voltage-dependent calcium channels. This action contributes to its negative effects on myocardial contractility and can disrupt intracellular signaling pathways.
-
MAP Kinase Pathway Inhibition: At clinical concentrations, Dibucaine has been shown to inhibit the activation of the mitogen-activated protein (MAP) kinase signaling pathway, which is involved in coupling synaptic excitation to gene expression.
-
Apoptosis Induction: As mentioned, Dibucaine triggers apoptosis. This process involves membrane damage, a sustained increase in intracellular Ca²⁺, and the production of ROS, which are key upstream events in the apoptotic cascade. The removal of extracellular calcium or the addition of antioxidants can block this effect.
Figure 3: Simplified signaling pathway for Dibucaine-induced apoptosis.
Experimental Protocols
The following are representative protocols for assessing the toxicity of Dibucaine.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability based on mitochondrial metabolic activity.
-
Cell Culture: Plate cells (e.g., human chondrocytes, fibroblasts, or neuroblastoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours in a standard culture medium.
-
Compound Exposure: Prepare serial dilutions of Dibucaine in the culture medium. Remove the old medium from the wells and add 100 µL of the Dibucaine-containing medium to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Solubilization: Incubate for 4 hours. Then, remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of cell viability).
Protocol: Acute In Vivo Toxicity (LD₅₀ Determination)
This protocol describes a general method for determining the median lethal dose in a rodent model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Use healthy, young adult rodents (e.g., Swiss albino mice, 20-25g) of a single sex to minimize variability. Acclimate animals for at least one week.
-
Dose Preparation: Prepare a stock solution of Dibucaine in a suitable vehicle (e.g., saline). Prepare at least five graded dose levels based on preliminary range-finding studies.
-
Administration: Randomly assign
An In-depth Technical Guide to the Mass Spectrometric Fragmentation Pattern of Dibucaine-d9
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted fragmentation pattern of Dibucaine-d9, the deuterated analog of Dibucaine, in mass spectrometry. The guide outlines the core fragmentation pathways, presents quantitative data in a comparative format, details a representative experimental protocol for analysis, and includes visualizations of the experimental workflow and fragmentation process. This document is intended to serve as a valuable resource for researchers involved in drug metabolism studies, pharmacokinetic analysis, and bioanalytical method development.
Introduction to Dibucaine and its Deuterated Analog
Dibucaine (also known as Cinchocaine) is a potent, long-acting local anesthetic of the amide type.[1] Its structure consists of a 2-butoxyquinoline-4-carboxamide core linked to a diethylaminoethyl side chain. In drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification by mass spectrometry. This compound contains nine deuterium (B1214612) atoms on the butoxy group, which provides a distinct mass shift from the unlabeled drug while maintaining similar physicochemical properties. Understanding the fragmentation pattern of this compound is essential for developing robust and specific multiple reaction monitoring (MRM) assays.
Proposed Fragmentation Pattern of this compound
The fragmentation of protonated Dibucaine and its deuterated analog, this compound, is primarily driven by the cleavage of the amide bond and the fragmentation of the diethylaminoethyl side chain. The deuterium labeling is located on the butoxy group, leading to predictable mass shifts for fragments containing this moiety.
The most characteristic fragmentation pathway for compounds containing a diethylaminoethyl group, such as lidocaine (B1675312) and dibucaine, is the formation of a highly stable immonium ion at m/z 86.[2][3] This fragment, [CH₂=N(C₂H₅)₂]⁺, results from the cleavage of the C-N bond alpha to the terminal tertiary amine. Since the deuterium labels in this compound are on the butoxy group, this key fragment remains at m/z 86.
Another significant fragmentation route for amides is the cleavage of the N-CO bond, which results in the formation of an acylium ion.[4][5] For unlabeled Dibucaine, this produces a fragment corresponding to the 2-butoxyquinoline-4-carbonyl moiety. In this compound, the mass of this acylium ion is shifted by +9 Da due to the deuterated butoxy group.
Further fragmentation can occur through the loss of the butoxy side chain from the quinoline (B57606) ring. This typically happens via the loss of a neutral butene molecule through a McLafferty-type rearrangement or the loss of a butyl radical.[6] For this compound, this corresponds to the loss of deuterated butene (C₄D₈) or a deuterated butyl radical (C₄D₉).
Quantitative Data Summary
While experimental relative abundance data for this compound is not publicly available, the table below summarizes the proposed major fragment ions for both unlabeled Dibucaine and this compound based on established fragmentation principles. This provides a basis for selecting precursor-product ion transitions for quantitative analysis.
| Fragment Ion | Proposed Structure / Description | m/z (Dibucaine) | m/z (this compound) |
| [M+H]⁺ | Protonated Molecule | 344.2 | 353.3 |
| Product Ion 1 | [CH₂=N(C₂H₅)₂]⁺ | 86.1 | 86.1 |
| Product Ion 2 | [2-(Butoxy-d9)-quinoline-4-carbonyl]⁺ | 243.1 | 252.2 |
| Product Ion 3 | [M+H - C₄H₈]⁺ (Loss of Butene) | 288.2 | - |
| Product Ion 4 | [M+H - C₄D₈]⁺ (Loss of Deutero-butene) | - | 289.2 |
| Product Ion 5 | [2-Hydroxyquinoline-4-carboxamide]⁺ fragment | 272.1 | 272.1 |
Experimental Protocols
This section provides a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of this compound.
4.1 Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 10 µL of an internal standard working solution (e.g., a structural analog or a different isotope-labeled version of the analyte).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex and transfer to an autosampler vial for injection.
4.2 Chromatographic Conditions
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 10% B
-
7.0 min: 10% B
-
4.3 Mass Spectrometry Conditions
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Gas 1 (Nebulizer): 50 psi.
-
Ion Source Gas 2 (Heater): 60 psi.
-
Curtain Gas: 35 psi.
-
IonSpray Voltage: +5500 V.
-
Temperature: 550°C.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Proposed MRM Transitions:
-
This compound: Q1: 353.3 -> Q3: 86.1 (Quantitative); Q1: 353.3 -> Q3: 252.2 (Qualitative).
-
Dibucaine: Q1: 344.2 -> Q3: 86.1 (Quantitative); Q1: 344.2 -> Q3: 243.1 (Qualitative).
-
-
Collision Gas (CAD): Nitrogen, set to medium.
-
Collision Energy (CE): Optimize for each transition (typically 20-40 eV).
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway for this compound.
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Proposed CID fragmentation pathway for protonated this compound.
References
- 1. Dibucaine | C20H29N3O2 | CID 3025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of lidocaine and its metabolites in post-administration equine urine by ELISA and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thomastobin.com [thomastobin.com]
- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Application Note: High-Throughput Analysis of Dibucaine in Human Plasma Using Dibucaine-d9 as an Internal Standard by LC-MS/MS
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the local anesthetic dibucaine (B1670429) in human plasma. The use of a stable isotope-labeled internal standard, Dibucaine-d9, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2][3] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening.
Introduction
Dibucaine is a potent, long-acting amide-type local anesthetic. Accurate quantification of dibucaine in biological matrices is crucial for clinical and forensic toxicology, as well as for pharmacokinetic assessments in drug development. The "gold standard" for quantitative bioanalysis using mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS).[3] A SIL-IS, such as this compound, is chemically and physically almost identical to the analyte of interest, ensuring that it behaves similarly during sample extraction, chromatography, and ionization.[1] This co-eluting mimic allows for reliable correction of analytical variability, including ion suppression or enhancement, which is a common challenge in LC-MS/MS analysis of complex biological samples.[2]
The principle of isotope dilution mass spectrometry, where a known amount of the deuterated standard is added to the sample early in the workflow, allows the ratio of the analyte's signal to the internal standard's signal to remain constant even if absolute signal intensities fluctuate.[1] This provides a highly precise and accurate measurement.
Experimental Protocols
Materials and Reagents
-
Dibucaine hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Human Plasma (K2-EDTA)
-
Ultrapure Water
Preparation of Stock and Working Solutions
-
Dibucaine Stock Solution (1 mg/mL): Accurately weigh and dissolve dibucaine hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standards: Prepare a series of calibration curve (CC) and quality control (QC) working solutions by serial dilution of the dibucaine stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.
Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the IS Working Solution (100 ng/mL this compound).
-
Vortex briefly to mix.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3.0 min, hold for 1 min, then re-equilibrate |
Tandem Mass Spectrometry (MS/MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 350°C |
| Spray Voltage | 3500 V |
| MRM Transitions | Dibucaine: m/z 344.2 → 287.2This compound: m/z 353.2 → 287.2 |
| Collision Gas | Argon |
Data Presentation
The method was validated for linearity, precision, and accuracy according to established guidelines. The results are summarized below.
Table 1: Calibration Curve Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Dibucaine | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 1.0 | ≤ 10.5 | 95.0 - 105.0 | ≤ 12.1 | 94.5 - 104.8 |
| Low QC | 3.0 | ≤ 8.2 | 98.1 - 103.2 | ≤ 9.5 | 97.5 - 102.7 |
| Mid QC | 100 | ≤ 6.5 | 99.5 - 101.8 | ≤ 7.8 | 98.9 - 101.5 |
| High QC | 800 | ≤ 5.1 | 98.7 - 100.9 | ≤ 6.3 | 99.1 - 101.2 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation
Visualizations
The following diagrams illustrate the core principle of using a deuterated internal standard and the experimental workflow.
Caption: Principle of Isotope Dilution using this compound.
Caption: LC-MS/MS Sample Preparation Workflow.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a reliable, sensitive, and high-throughput approach for the quantification of dibucaine in human plasma. The simple protein precipitation protocol and rapid chromatographic runtime make it well-suited for the analysis of a large number of samples in a research or clinical setting. The excellent linearity, precision, and accuracy demonstrate the method's robustness for demanding bioanalytical applications.
References
Application Note: Quantitative Analysis of Dibucaine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibucaine is a potent, long-acting local anesthetic of the amide type.[1] Accurate quantification of Dibucaine in human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence testing. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Dibucaine in human plasma. The method utilizes Dibucaine-d9 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation procedure, making it suitable for high-throughput analysis. The method has been validated according to industry-standard guidelines for bioanalytical method validation.[2]
Experimental Protocols
Materials and Reagents
-
Analytes: Dibucaine, this compound (Internal Standard)
-
Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic Acid (LC-MS grade), Deionized Water
-
Matrix: Drug-free human plasma (K2-EDTA)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Dibucaine and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard (WS) Solutions:
-
Prepare serial dilutions of the Dibucaine stock solution with a 50:50 methanol/water mixture to create working standards for the calibration curve and quality control samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of human plasma into the appropriately labeled tubes.
-
Spike 10 µL of the appropriate Dibucaine working standard solution into the tubes for calibration standards and QCs. For blank samples, add 10 µL of 50:50 methanol/water.
-
Add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes except the blank (to which 300 µL of acetonitrile without IS is added). The addition of acetonitrile serves to precipitate plasma proteins.[3][4]
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source is used for detection.[5]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 10 °C |
| Total Run Time | 5.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Dibucaine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Dibucaine | 344.2 | 86.1 (Quantifier) | 100 | 25 |
| 344.2 | 159.1 (Qualifier) | 100 | 30 | |
| This compound (IS) | 353.3 | 86.1 | 100 | 25 |
Note: The m/z 86.1 product ion corresponds to the fragmentation of the diethylaminoethyl moiety, a common pathway for amide-type local anesthetics.[6][7]
Experimental Workflow Diagram
Caption: Workflow for Dibucaine analysis in plasma.
Data Presentation & Method Validation
The method was validated for linearity, accuracy, precision, selectivity, and stability.
Linearity and Sensitivity
The calibration curve was constructed by plotting the peak area ratio of Dibucaine to this compound against the nominal concentration.
Table 4: Calibration Curve Summary
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
The LLOQ is defined as the lowest concentration on the calibration curve with a signal-to-noise ratio >10 and with accuracy and precision within ±20%.
Accuracy and Precision
Accuracy and precision were evaluated by analyzing four levels of quality control (QC) samples in replicate (n=6) on three separate days.[8]
Table 5: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day (Day 1) | Inter-day (3 Days) | ||
| Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Mean Conc. (ng/mL) | ||
| LLOQ | 1.0 | 1.05 | 105.0 | 8.5 | 1.08 |
| Low (LQC) | 3.0 | 2.91 | 97.0 | 6.2 | 2.98 |
| Medium (MQC) | 100 | 103.2 | 103.2 | 4.1 | 101.5 |
| High (HQC) | 800 | 789.6 | 98.7 | 3.5 | 795.2 |
Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ); Precision (%CV) ≤15% (≤20% for LLOQ).[8]
Selectivity and Matrix Effect
Selectivity was assessed by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of Dibucaine and this compound. The matrix effect was evaluated and found to be minimal and consistent across different plasma lots, compensated for by the use of the co-eluting stable isotope-labeled internal standard.
Stability
Dibucaine was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours at room temperature), freeze-thaw (3 cycles), and long-term storage (-80°C for 30 days).
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantitative determination of Dibucaine in human plasma. The use of a simple protein precipitation protocol and a stable isotope-labeled internal standard ensures high throughput, accuracy, and reliability. The method meets the stringent requirements for bioanalytical method validation and is suitable for supporting clinical and non-clinical pharmacokinetic studies.
References
- 1. Dibucaine | C20H29N3O2 | CID 3025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. thomastobin.com [thomastobin.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Dibucaine-d9 in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibucaine (B1670429) is a potent, long-acting local anesthetic of the amide type. Due to its potency and potential for toxicity, its accurate quantification in biological matrices is of significant interest in forensic toxicology, clinical toxicology, and pharmacokinetic studies. In forensic investigations, determining the concentration of dibucaine in post-mortem or ante-mortem samples can be crucial in assessing cause of death or impairment.
The "gold standard" for quantitative analysis in mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS).[1] Dibucaine-d9, a deuterated analog of dibucaine, is an ideal SIL-IS for this purpose. It shares near-identical chemical and physical properties with the unlabeled analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization.[2][3] However, its increased mass allows it to be distinguished from the native dibucaine by the mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the analytical process, it can be used to compensate for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[3][4]
Principle of Isotope Dilution Mass Spectrometry
The core of this analytical approach is isotope dilution mass spectrometry.[3] A known quantity of this compound is added to the biological sample (e.g., blood, plasma, tissue homogenate) containing an unknown quantity of dibucaine. The sample is then processed, and the ratio of the analytical signal of dibucaine to that of this compound is measured by LC-MS/MS. Since both compounds are affected proportionally by any loss during sample preparation or fluctuations in instrument signal, this ratio remains constant.[3] By comparing this ratio to that of known calibration standards, the concentration of dibucaine in the original sample can be accurately determined.
Proposed Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and selective method for the simultaneous determination of nine local anesthetics, including dibucaine, in human serum has been developed using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] This methodology provides a strong foundation for a specific protocol for dibucaine quantification using this compound. The following protocol is a proposed method based on established analytical techniques for this class of compounds.
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for extracting and concentrating analytes from complex biological matrices.[5][6]
-
Sample Pre-treatment: To 1 mL of biological sample (e.g., whole blood, plasma, serum, or tissue homogenate), add 25 µL of a 100 ng/mL this compound internal standard working solution. Vortex for 10 seconds.
-
Lysis/Digestion (if necessary for tissues): For tissue samples, homogenization and enzymatic digestion may be required prior to extraction.
-
Extraction:
-
Condition an Oasis® HLB extraction cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[5]
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge thoroughly under vacuum or nitrogen stream.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column, such as a Mightysil-RP-18 GP II (2.0 mm × 150 mm, 5 µm particle size), is suitable.[5]
-
Mobile Phase: A gradient elution using a mixture of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.4) and acetonitrile (B52724) is recommended.[5]
-
Flow Rate: 0.20 mL/min.[5]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM) will be used for quantification.[5] The specific precursor-to-product ion transitions for dibucaine and this compound need to be optimized on the specific mass spectrometer being used. Hypothetical transitions are provided below:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dibucaine | 344.2 | To be determined | To be determined |
| This compound | 353.2 | To be determined | To be determined |
3. Calibration and Quality Control
-
Prepare calibration standards by spiking blank biological matrix with known concentrations of dibucaine.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with the unknown samples to ensure the accuracy and precision of the assay.
-
A calibration curve is constructed by plotting the peak area ratio of dibucaine to this compound against the concentration of the calibrators. The concentration of dibucaine in unknown samples is then determined from this curve.
Data Presentation
The following table summarizes the typical analytical performance parameters for a validated LC-MS/MS method for the quantification of a local anesthetic using a deuterated internal standard. These are representative values, and specific performance should be established during method validation.
| Parameter | Typical Performance |
| Linearity Range | 1 - 1,000 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 80% |
Visualizations
Caption: General workflow for the quantitative analysis of Dibucaine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sensitive liquid chromatography/tandem mass spectrometry method for the simultaneous determination of nine local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Post-mortem toxicological analysis of cocaine: main biological samples and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Preparation of Dibucaine-d9 Standard Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibucaine-d9 is a deuterated analog of Dibucaine, a potent, long-acting local anesthetic. In analytical chemistry, particularly in pharmacokinetic and bioequivalence studies, isotopically labeled compounds like this compound are crucial as internal standards for quantitative analysis using techniques such as liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard, which has similar chemical and physical properties to the analyte but a different mass, allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise results.[1] This document provides a detailed protocol for the preparation of this compound standard solutions for use in research and drug development settings.
Physicochemical Data
A summary of the relevant physicochemical data for this compound hydrochloride is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 2-(Butoxy-d9)-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide Hydrochloride | [2][3] |
| Molecular Formula | C₂₀D₉H₂₀N₃O₂ · HCl | [2] |
| Molecular Weight | 388.98 g/mol | [2][3] |
| Isotopic Enrichment | ≥98 atom % D | [4] |
Experimental Protocol: Preparation of Standard Solutions
This protocol describes the preparation of a stock solution and a series of working standard solutions of this compound.
Materials and Reagents:
-
This compound Hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Methanol, LC-MS grade
-
Deionized water, 18 MΩ·cm or higher
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
-
Vortex mixer
-
Ultrasonic bath
1. Preparation of this compound Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1 mg of this compound hydrochloride using a calibrated analytical balance.
-
Transfer the weighed compound to a 1 mL volumetric flask.
-
Add a small volume of DMSO to dissolve the compound. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.[5]
-
Once completely dissolved, bring the flask to volume with DMSO.
-
Mix the solution thoroughly by inverting the flask several times.
-
This yields a 1 mg/mL stock solution.
-
Transfer the stock solution to a labeled, amber glass vial and store at -20°C or -80°C for long-term stability.[6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
2. Preparation of this compound Working Standard Solutions
Working standard solutions are prepared by serial dilution of the stock solution with an appropriate solvent, typically the mobile phase used in the analytical method (e.g., 50:50 Methanol:Water).
| Working Standard | Concentration (ng/mL) | Volume of Stock/Previous Standard (µL) | Final Volume (mL) | Diluent |
| Intermediate Stock | 10,000 | 10 µL of 1 mg/mL Stock | 1 | 50:50 Methanol:Water |
| WS 1 | 1,000 | 100 µL of Intermediate Stock | 1 | 50:50 Methanol:Water |
| WS 2 | 500 | 500 µL of WS 1 | 1 | 50:50 Methanol:Water |
| WS 3 | 250 | 500 µL of WS 2 | 1 | 50:50 Methanol:Water |
| WS 4 | 100 | 400 µL of WS 3 | 1 | 50:50 Methanol:Water |
| WS 5 | 50 | 500 µL of WS 4 | 1 | 50:50 Methanol:Water |
| WS 6 | 25 | 500 µL of WS 5 | 1 | 50:50 Methanol:Water |
| WS 7 | 10 | 400 µL of WS 6 | 1 | 50:50 Methanol:Water |
Procedure for preparing Working Standard 1 (WS 1) as an example:
-
Pipette 100 µL of the 10,000 ng/mL intermediate stock solution into a 1 mL volumetric flask.
-
Add the diluent (50:50 Methanol:Water) to the mark.
-
Mix thoroughly by vortexing.
-
This results in a 1,000 ng/mL working standard solution.
-
Prepare the remaining working standards by following the serial dilutions outlined in the table above.
-
Working solutions should be prepared fresh daily for optimal results.[6]
Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound standard solutions.
Caption: Workflow for this compound Standard Solution Preparation.
Safety Precautions
-
Always handle this compound hydrochloride in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
This application note provides a detailed protocol for the preparation of this compound standard solutions. Adherence to this protocol will enable researchers, scientists, and drug development professionals to accurately prepare standard solutions for use as internal standards in quantitative analytical methods. The use of a well-prepared and characterized internal standard is fundamental to achieving reliable and reproducible results in bioanalytical studies.
References
Application Note: Solid-Phase Extraction of Dibucaine from Tissue Samples
Abstract
This application note details a robust and selective method for the extraction of dibucaine (B1670429), a potent long-acting local anesthetic, from tissue samples using solid-phase extraction (SPE). Dibucaine is a basic and hydrophobic compound, making mixed-mode SPE an ideal technique for its isolation from complex biological matrices. The protocol provided herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicological, or bioanalytical studies requiring the quantification of dibucaine in tissue.
Introduction
Dibucaine (also known as Cinchocaine) is an amide-type local anesthetic. Due to its potency, the accurate determination of its concentration in tissue is critical for understanding its distribution, efficacy, and potential toxicity. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation.[1][2]
Given the physicochemical properties of dibucaine, a mixed-mode SPE sorbent possessing both reversed-phase and strong cation exchange functionalities is recommended. This dual retention mechanism allows for a more rigorous wash step, leading to cleaner extracts and improved analytical sensitivity.[3][4][5][6][7] The general workflow for tissue sample analysis involves homogenization to break down the tissue structure, followed by SPE to isolate and concentrate the analyte of interest.[8][9]
Chemical Properties of Dibucaine
Understanding the chemical properties of dibucaine is essential for developing an effective SPE method.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₉N₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 343.47 g/mol | --INVALID-LINK-- |
| pKa | ~8.8 (for the tertiary amine) | --INVALID-LINK-- |
| LogP | 4.4 | [10] |
Dibucaine's high pKa indicates it is a basic compound and will be positively charged at acidic pH. Its high LogP value signifies its hydrophobic nature. This combination makes mixed-mode cation exchange (MCX) SPE an optimal choice.
Experimental Protocols
1. Tissue Homogenization
This initial step is crucial for releasing the drug from the tissue matrix.
-
Materials:
-
Tissue sample (e.g., brain, liver, muscle)
-
Homogenization buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0)
-
Homogenizer (e.g., bead beater, rotor-stator homogenizer)
-
Centrifuge
-
-
Procedure:
-
Accurately weigh a portion of the tissue sample (e.g., 0.5 g).
-
Add a 4-fold volume of cold homogenization buffer (e.g., 2 mL).
-
Homogenize the tissue until a uniform consistency is achieved.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cellular debris.
-
Collect the supernatant for the SPE procedure.
-
2. Mixed-Mode Cation Exchange SPE Protocol
This protocol is designed for a generic mixed-mode cation exchange sorbent (e.g., C8/Benzenesulfonic acid).
-
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., 100 mg, 3 mL)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Acidic solution (e.g., 2% formic acid in water)
-
Basic elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)
-
SPE vacuum manifold
-
-
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Load the tissue homogenate supernatant onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash 1: Pass 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution: Elute the dibucaine from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Data Presentation
The following table presents representative quantitative data for the extraction of other local anesthetics from biological samples using SPE. Similar performance can be expected for a validated dibucaine method.
| Analyte | Matrix | SPE Method | Recovery (%) | RSD (%) | LOQ (ng/mL) | Reference |
| Lidocaine | Plasma | Mixed-Mode | >95 | <5 | 0.10 | [3] |
| Bupivacaine | Serum | Reversed-Phase | 96.5 - 98.8 | <3 | 85.36 | [11] |
| Ropivacaine | Biological Samples | Polymeric | >74 | <10 | 10 | [12] |
| Cocaine | Brain Tissue | Co-polymeric | Excellent | N/A | N/A | [13] |
Visualizations
Diagram 1: Tissue Sample Preparation Workflow
Caption: Workflow for the initial processing of tissue samples.
Diagram 2: Solid-Phase Extraction Protocol
Caption: Step-by-step solid-phase extraction protocol.
Diagram 3: Dibucaine Retention Mechanism on Mixed-Mode SPE
Caption: Retention and elution of dibucaine on a mixed-mode sorbent.
References
- 1. Solid-phase extraction of drugs from biological tissues--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scitechnol.com [scitechnol.com]
- 3. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. SPE Phase and Solvent Selection | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Bioanalysis of drug in tissue: current status and challenges. | Semantic Scholar [semanticscholar.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Dibucaine | C20H29N3O2 | CID 3025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: Showing metabocard for Dibucaine (HMDB0014668) [hmdb.ca]
- 12. researchgate.net [researchgate.net]
- 13. Determination of cocaine and its metabolites in brain tissue using high-flow solid-phase extraction columns and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Liquid-Liquid Extraction of Dibucaine from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibucaine (B1670429), also known as cinchocaine, is a potent, long-acting local anesthetic of the amide type. Its therapeutic and toxicological monitoring in biological matrices is crucial for clinical and forensic purposes. Liquid-liquid extraction (LLE) is a widely used sample preparation technique for the isolation and concentration of dibucaine from complex biological samples such as whole blood, plasma, urine, and brain tissue prior to analysis by chromatographic methods like HPLC or GC-MS. This document provides detailed application notes and protocols for the LLE of dibucaine from these matrices.
The principle of LLE is based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of the extraction is dependent on several factors, including the physicochemical properties of the analyte (such as its pKa and logP), the choice of the organic solvent, the pH of the aqueous phase, and the ratio of the solvent volumes. For basic compounds like dibucaine, adjusting the pH of the biological sample to an alkaline value is critical to ensure the analyte is in its neutral, more hydrophobic form, which facilitates its transfer into the organic phase.
Quantitative Data Summary
The following tables summarize the recovery data for dibucaine and other local anesthetics from various biological matrices using liquid-liquid extraction and other related extraction methods. This data is intended to provide a comparative overview of the expected extraction efficiencies under different experimental conditions.
Table 1: Recovery of Dibucaine (Cinchocaine) and Similar Local Anesthetics from Human Plasma/Serum
| Analyte | Extraction Method | Organic Solvent | pH | Recovery (%) | Analytical Method | Reference |
| Cinchocaine (Dibucaine) | Magnetic Solid-Phase Extraction | - | 6.5 | 91.1 - 108 | HPLC-UV | [1] |
| Lidocaine | Liquid-Liquid Extraction | Diethyl Ether | Alkaline | 80.4 - 93.9 | HPLC-UV | [2] |
| Lidocaine | Liquid-Liquid Extraction | Butyl Acetate | 12 | Not Specified | GC-MS | [3] |
Table 2: Recovery of Dibucaine and Similar Local Anesthetics from Whole Blood
| Analyte | Extraction Method | Organic Solvent | pH | Recovery (%) | Analytical Method | Reference |
| Various Drugs | Liquid-Liquid Extraction | Methanol:Acetonitrile (40:60 v/v) | Not Specified | 84.9 - 113.2 | LC-MS-MS | [4][5] |
| Various Drugs | Liquid-Liquid Extraction | Chlorobutane | Not Specified | 30.3 - 85.8 | GC-MS | [6] |
Table 3: Recovery of Dibucaine and Similar Local Anesthetics from Urine
| Analyte | Extraction Method | Organic Solvent | pH | Recovery (%) | Analytical Method | Reference |
| Lidocaine, Procaine, Tetracaine, Benzocaine | Bar Adsorptive Microextraction | Not Specified | Optimized | 30.3 - 97.9 | GC-MS | [7] |
| 24 Drugs | Supported Liquid Extraction | Methyl tert-butyl ether (MTBE) | Alkaline | 100 ± 20 (for most compounds) | LC/MS/MS | [8] |
Table 4: Recovery of Drugs from Brain Tissue
| Analyte | Extraction Method | Notes | Recovery (%) | Analytical Method | Reference |
| Various Drugs | Not specified | Precellys and Minilys homogenizers used for extraction. | Comparable drug levels extracted. | DM&PK testing | [9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Dibucaine from Human Plasma or Serum
This protocol is a general procedure for the extraction of dibucaine from plasma or serum, which can be optimized for specific analytical requirements.
Materials:
-
Human plasma or serum samples
-
Dibucaine standard solutions
-
Internal standard (IS) solution (e.g., a structurally similar local anesthetic)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Organic solvent (e.g., diethyl ether, n-hexane, ethyl acetate, or a mixture thereof)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with the analytical instrument)
Procedure:
-
Sample Preparation: To 1.0 mL of plasma or serum in a centrifuge tube, add a known amount of the internal standard.
-
pH Adjustment: Add a sufficient volume of NaOH solution to adjust the pH of the sample to approximately 9-10. Vortex mix for 30 seconds.
-
Extraction: Add 5.0 mL of the selected organic solvent. Cap the tube and vortex mix vigorously for 2-5 minutes.
-
Phase Separation: Centrifuge the sample at 3000-4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection of Organic Phase: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100-200 µL) of the reconstitution solvent. Vortex mix to ensure complete dissolution.
-
Analysis: The reconstituted sample is now ready for injection into the analytical instrument (e.g., HPLC-UV, LC-MS/MS).
Protocol 2: Liquid-Liquid Extraction of Dibucaine from Whole Blood
Extraction from whole blood requires an initial lysis step to release the drug from red blood cells.
Materials:
-
Whole blood samples
-
Dibucaine standard solutions
-
Internal standard (IS) solution
-
Lysing agent (e.g., deionized water, or a specific lysing buffer)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Organic solvent (e.g., chlorobutane, butyl acetate)
-
Vortex mixer
-
Centrifuge
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Sample Lysis: To 1.0 mL of whole blood in a centrifuge tube, add 1.0 mL of lysing agent and the internal standard. Vortex mix for 1 minute to ensure complete lysis of red blood cells.
-
pH Adjustment: Alkalinize the sample by adding NaOH solution to a pH of 9-10. Vortex mix for 30 seconds.
-
Extraction: Add 5.0 mL of the organic solvent. Cap and vortex mix for 5-10 minutes.
-
Phase Separation: Centrifuge at 3000-4000 rpm for 10-15 minutes.
-
Collection of Organic Phase: Transfer the organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness.
-
Reconstitution: Reconstitute the residue in the appropriate solvent for analysis.
-
Analysis: Inject the sample into the analytical instrument.
Protocol 3: Liquid-Liquid Extraction of Dibucaine from Urine
Urine is a less complex matrix than blood, but pH adjustment is still crucial for efficient extraction.
Materials:
-
Urine samples
-
Dibucaine standard solutions
-
Internal standard (IS) solution
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Vortex mixer
-
Centrifuge
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Sample Preparation: To 2.0 mL of urine in a centrifuge tube, add the internal standard.
-
pH Adjustment: Adjust the pH of the urine sample to a range of 9-10 with NaOH solution. Vortex mix.
-
Extraction: Add 6.0 mL of the organic solvent. Cap and vortex for 2-5 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes.
-
Collection of Organic Phase: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness.
-
Reconstitution: Reconstitute the residue in a suitable solvent.
-
Analysis: Analyze the sample using the chosen chromatographic method.
Protocol 4: Liquid-Liquid Extraction of Dibucaine from Brain Tissue
Extraction from brain tissue requires homogenization to break down the tissue structure and release the analyte.
Materials:
-
Brain tissue samples
-
Dibucaine standard solutions
-
Internal standard (IS) solution
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Tissue homogenizer (e.g., mechanical or ultrasonic)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol)
-
Vortex mixer
-
Centrifuge
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Homogenization: Weigh a portion of the brain tissue and homogenize it in a known volume of homogenization buffer (e.g., 1:3 w/v) to create a uniform homogenate.
-
Sample Preparation: To a specific volume of the brain homogenate in a centrifuge tube, add the internal standard.
-
pH Adjustment: Alkalinize the homogenate to a pH of 9-10 with NaOH solution. Vortex mix.
-
Extraction: Add an appropriate volume of the organic solvent. Cap and vortex vigorously for 10-15 minutes.
-
Phase Separation: Centrifuge at a higher speed (e.g., >5000 rpm) for 15-20 minutes to ensure clear separation of layers and pelleting of tissue debris.
-
Collection of Organic Phase: Carefully collect the organic supernatant.
-
Evaporation: Evaporate the solvent to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase or other suitable solvent.
-
Analysis: Inject the reconstituted sample for analysis.
Visualizations
Experimental Workflow for Liquid-Liquid Extraction of Dibucaine
Caption: General workflow for the liquid-liquid extraction of dibucaine from biological matrices.
Logical Relationship of Key Parameters in LLE Optimization
Caption: Key parameters influencing the optimization of liquid-liquid extraction for dibucaine.
References
- 1. Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum | CoLab [colab.ws]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of triglycerides levels in human whole blood on the extraction of 19 commonly used drugs using liquid-liquid extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. lcms.cz [lcms.cz]
- 9. selectscience.net [selectscience.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dibucaine-d9 for Bioanalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the optimal use of Dibucaine-d9 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound preferred for the bioanalysis of dibucaine (B1670429)?
A1: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard in mass spectrometry-based bioanalysis.[1] Because it is chemically and physically almost identical to the analyte (dibucaine), it co-elutes during chromatography and experiences similar ionization effects and potential matrix effects.[1] This allows for more accurate and precise quantification by compensating for variability during sample preparation and instrument response.[1]
Q2: What is the primary mechanism of action of dibucaine, and is it relevant to bioanalytical troubleshooting?
A2: Dibucaine functions as a local anesthetic by blocking voltage-gated sodium channels in neurons.[2] It diffuses across the cell membrane in its uncharged form and, once inside, becomes protonated. This protonated form then binds to and blocks the open sodium channel from the cytoplasmic side, preferentially inhibiting neurons that are actively firing.[2] While understanding this mechanism is crucial for pharmacology, it is not directly implicated in troubleshooting the bioanalytical quantification of dibucaine in plasma or other biological matrices. The challenges in bioanalysis are typically related to the physicochemical properties of the analyte and internal standard, the complexity of the biological matrix, and the analytical instrumentation.
Q3: How do I prepare stock and working solutions of this compound?
A3:
-
Stock Solution: Prepare a stock solution of this compound in a high-purity organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of, for example, 1 mg/mL. Store this stock solution at -20°C or lower in a tightly sealed container to prevent evaporation and degradation.
-
Working Solution: The working internal standard solution is prepared by diluting the stock solution with an appropriate solvent (often the same as the reconstitution solvent, such as methanol or a mixture of mobile phase components). The concentration of the working solution should be optimized for your specific assay but is typically in the range of 50-200 ng/mL.[3] This working solution is then added to all samples, including calibrators and quality controls.
Troubleshooting Guide
Issue 1: High Variability or Inconsistent this compound Signal Across a Run
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Verify the precision of pipettes used for adding the internal standard. - Ensure thorough vortexing after adding the this compound solution to each sample for uniform distribution. - Review the entire sample extraction procedure for any steps that could introduce variability. |
| Matrix Effects | - Matrix effects, where co-eluting compounds from the biological sample suppress or enhance the ionization of the analyte and internal standard, can vary between samples. - To assess this, you can perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatography. - If significant matrix effects are present, consider a more effective sample clean-up method, such as solid-phase extraction (SPE) instead of protein precipitation. |
| Instrument Instability | - Check for fluctuations in the mass spectrometer's source conditions, such as temperature and gas flows. - Ensure a stable spray in the electrospray ionization (ESI) source. - A dirty ion source can also lead to inconsistent signal; perform cleaning and maintenance as needed. |
Issue 2: No or Very Low this compound Signal in All Samples
| Possible Cause | Troubleshooting Steps |
| Incorrect Preparation of Working Solution | - Verify the calculations and dilutions used to prepare the this compound working solution. - Prepare a fresh working solution from the stock solution. |
| Failure to Add Internal Standard | - Review the sample preparation protocol to confirm that the step of adding the internal standard was not missed. This is a common human error. |
| Mass Spectrometer Method Error | - Confirm that the correct MRM (Multiple Reaction Monitoring) transition for this compound is included in the acquisition method. - Check that the collision energy and other compound-specific parameters are correctly set for this compound. |
| Instrument Malfunction | - Check the LC system for leaks or blockages. - Ensure the autosampler is injecting the samples correctly. - Verify that the mass spectrometer is properly tuned and calibrated. |
Issue 3: this compound Signal is Present but Lower or Higher than Expected
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | - The concentration of the internal standard should be appropriate for the expected analyte concentration range. A common practice is to use a concentration that is similar to the mid-point of the calibration curve.[4] - If the this compound response is too high, it may lead to detector saturation. If it is too low, the precision may be poor. Adjust the concentration of the working solution accordingly. |
| Degradation of this compound | - Prepare fresh stock and working solutions if degradation is suspected. - Store solutions at the recommended temperature and protect them from light. |
| Contribution from Unlabeled Dibucaine | - If the this compound standard contains a significant amount of unlabeled dibucaine as an impurity, it can interfere with the quantification of the lower limit of quantification (LLOQ) sample. The response from the internal standard in a blank sample should not exceed 5% of the analyte response at the LLOQ. |
Quantitative Data Summary
The optimal concentration of this compound should be determined during method development. The goal is to use a concentration that provides a stable and reproducible signal without interfering with the analyte quantification. Below is a table summarizing typical concentrations of deuterated internal standards used in the bioanalysis of local anesthetics.
Table 1: Typical Concentrations of Deuterated Internal Standards in Bioanalysis
| Internal Standard | Analyte | Matrix | IS Concentration in Sample | Reference |
| Bupivacaine-d9 | Bupivacaine | Human Plasma | 100 ng/mL | [5] |
| Lidocaine-d10 | Lidocaine (B1675312) | Human Plasma | 20 ng/mL | [6] |
| Prilocaine-d7 | Prilocaine (B1678100) | Human Plasma | 20 ng/mL | [7] |
| Ropivacaine-d7 | Ropivacaine | Human Plasma | 50 ng/mL | [1] |
Experimental Protocols
Protocol: Optimization of this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of the this compound internal standard for a bioanalytical method.
1. Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).
-
Prepare a series of this compound working solutions by diluting the stock solution to concentrations such as 10 ng/mL, 50 ng/mL, 100 ng/mL, 200 ng/mL, and 500 ng/mL.
-
Prepare a stock solution of the analyte (dibucaine) and create calibration standards and quality control (QC) samples at low, medium, and high concentrations in the blank biological matrix (e.g., human plasma).
2. Sample Preparation:
-
For each concentration of the this compound working solution being tested, process three sets of samples:
-
Set A: Blank matrix + this compound working solution.
-
Set B: LLOQ (Lower Limit of Quantification) sample + this compound working solution.
-
Set C: ULOQ (Upper Limit of Quantification) sample + this compound working solution.
-
-
Use your established sample preparation method (e.g., protein precipitation). For example, to 100 µL of plasma, add 20 µL of the respective this compound working solution, followed by 300 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in mobile phase.
3. LC-MS/MS Analysis:
-
Analyze the processed samples using the developed LC-MS/MS method.
-
Monitor the peak area response of this compound in all samples.
4. Data Evaluation:
-
Signal Intensity: The optimal concentration should yield a this compound peak area that is sufficiently high for good precision but not so high that it causes detector saturation.
-
Consistency: The peak area of this compound should be consistent across the blank, LLOQ, and ULOQ samples for a given concentration. A significant drop in the internal standard signal in the ULOQ sample may indicate ion suppression due to the high concentration of the analyte.
-
Analyte/IS Ratio: Evaluate the precision of the analyte/IS peak area ratio for replicate injections of the QC samples. The concentration of this compound that provides the best precision (lowest coefficient of variation) is preferred.
-
Interference Check: Ensure that the selected this compound concentration does not contribute significantly to the analyte signal in blank samples.
Visualizations
Caption: Dibucaine's mechanism of action on a voltage-gated sodium channel.
Caption: Experimental workflow for this compound concentration optimization.
Caption: A logical workflow for troubleshooting inconsistent internal standard signals.
References
- 1. benchchem.com [benchchem.com]
- 2. Dibucaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ion Suppression in LC-MS Analysis of Dibucaine
Welcome to the technical support center for addressing ion suppression in the liquid chromatography-mass spectrometry (LC-MS) analysis of Dibucaine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS analysis of Dibucaine?
A1: Ion suppression is a phenomenon where the ionization efficiency of the target analyte, in this case, Dibucaine, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method. In bioanalytical studies, complex matrices such as plasma or urine contain numerous endogenous compounds like phospholipids, salts, and proteins that can interfere with the ionization of Dibucaine in the mass spectrometer's ion source.
Q2: How can I identify if ion suppression is affecting my Dibucaine analysis?
A2: A common and effective method to identify ion suppression is through a post-column infusion experiment.[1] This involves infusing a constant flow of a standard solution of Dibucaine into the LC eluent after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal of Dibucaine at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.
Q3: What are the primary causes of ion suppression in the analysis of Dibucaine from biological samples?
A3: The primary causes of ion suppression in the bioanalysis of Dibucaine are co-eluting endogenous matrix components. Phospholipids are a major contributor to ion suppression, especially in plasma samples.[3] Other potential sources include salts from buffers, formulation excipients if analyzing a drug product, and other metabolites present in the sample. The competition for ionization between Dibucaine and these co-eluting species in the ESI source is the fundamental reason for the suppressed signal.
Q4: Can the choice of ionization technique affect the degree of ion suppression for Dibucaine?
A4: Yes, the choice of ionization technique can influence the severity of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression from non-volatile matrix components compared to atmospheric pressure chemical ionization (APCI). If significant ion suppression is observed with ESI, switching to APCI, if compatible with Dibucaine's chemical properties, could be a viable strategy to mitigate the issue.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving ion suppression issues encountered during the LC-MS analysis of Dibucaine.
Problem: Low or inconsistent signal intensity for Dibucaine in matrix samples compared to neat standards.
This is a classic symptom of ion suppression. Follow these steps to diagnose and resolve the issue:
Step 1: Confirm Ion Suppression
-
Action: Perform a post-column infusion experiment as described in FAQ 2.
-
Expected Outcome: This will confirm the presence and retention time of the ion suppression zone(s) in your chromatogram.
Step 2: Optimize Sample Preparation
Inadequate sample cleanup is a leading cause of ion suppression. The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS system.
-
Action: Evaluate different sample preparation techniques. Common methods for plasma samples include:
-
Protein Precipitation (PPT): A simple and fast method, but often provides the least effective cleanup, leaving behind significant amounts of phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning Dibucaine into an organic solvent, leaving many matrix components in the aqueous phase.
-
Solid-Phase Extraction (SPE): Generally provides the most thorough cleanup by selectively retaining and eluting Dibucaine, leading to a cleaner extract.[3][4]
-
-
Recommendation: If you are currently using PPT and experiencing significant ion suppression, consider switching to LLE or SPE for a more effective removal of interfering matrix components.
Step 3: Optimize Chromatographic Separation
If ion suppression persists after optimizing sample preparation, the next step is to chromatographically separate Dibucaine from the interfering components.
-
Action: Modify your LC method to shift the retention time of Dibucaine away from the ion suppression zone identified in Step 1.
-
Adjust the mobile phase gradient: A shallower gradient can improve the separation of Dibucaine from co-eluting matrix components.
-
Change the analytical column: Using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) can alter the selectivity and improve separation.
-
Modify mobile phase pH: Since Dibucaine is a basic compound, adjusting the pH of the mobile phase can change its retention behavior and potentially separate it from interferences.
-
Step 4: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Action: Use a stable isotope-labeled internal standard for Dibucaine (e.g., Dibucaine-d5).
-
Rationale: A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing and resolving ion suppression in Dibucaine analysis.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Column Infusion
This protocol details the procedure to identify regions of ion suppression in a chromatographic run.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Dibucaine standard solution (e.g., 1 µg/mL in mobile phase)
-
Blank matrix extract (prepared using the same method as the samples)
-
Reconstitution solvent
Methodology:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the post-column infusion by connecting the syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a T-connector.
-
Begin infusing the Dibucaine standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal for Dibucaine is observed in the mass spectrometer, inject the reconstitution solvent to obtain a reference baseline.
-
Inject the blank matrix extract.
-
Monitor the Dibucaine signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.
Experimental Workflow for Matrix Effect Evaluation
Caption: Workflow for identifying ion suppression zones using post-column infusion.
Protocol 2: Quantitative Assessment of Matrix Effect
This protocol describes how to quantify the extent of ion suppression.
Materials:
-
Blank biological matrix (e.g., plasma) from at least six different sources
-
Dibucaine standard solutions
-
Internal standard (ideally a stable isotope-labeled version of Dibucaine)
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare calibration standards of Dibucaine and the internal standard in the reconstitution solvent.
-
Set B (Pre-spiked Matrix): Spike the blank matrix with the calibration standards and the internal standard before the extraction procedure.
-
Set C (Post-spiked Matrix): Extract the blank matrix without any analyte or internal standard. Spike the resulting extract with the calibration standards and the internal standard after the extraction procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF): MF = (Peak area of analyte in post-spiked matrix (Set C)) / (Peak area of analyte in neat solution (Set A))
-
An MF of < 1 indicates ion suppression.
-
An MF of > 1 indicates ion enhancement.
-
An MF of = 1 indicates no matrix effect.
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Peak area ratio of analyte/IS in post-spiked matrix (Set C)) / (Peak area ratio of analyte/IS in neat solution (Set A))
-
The IS-Normalized MF should be close to 1, indicating that the internal standard is effectively compensating for the matrix effect.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Ion Suppression of Dibucaine in Human Plasma
| Sample Preparation Method | Mean Matrix Factor (MF) | % RSD of MF (n=6 lots) | Relative Signal Intensity (%) |
| Protein Precipitation (PPT) | 0.45 | 18.2 | 45 |
| Liquid-Liquid Extraction (LLE) | 0.82 | 9.5 | 82 |
| Solid-Phase Extraction (SPE) | 0.95 | 4.1 | 95 |
Note: Data is representative and illustrates the typical trend observed for basic drugs like Dibucaine in plasma. Actual values may vary depending on the specific method parameters.
This table clearly demonstrates that more rigorous sample preparation techniques like LLE and SPE significantly reduce ion suppression compared to the simpler protein precipitation method, resulting in a higher and more consistent signal for Dibucaine.
Signaling Pathways and Logical Relationships
Mechanism of Ion Suppression in ESI
Caption: The competitive ionization process leading to ion suppression in the ESI source.
By following this comprehensive guide, researchers can effectively identify, troubleshoot, and mitigate ion suppression in the LC-MS analysis of Dibucaine, leading to more accurate and reliable results.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. A Comparison of Sample Preparation Techniques for Drugs of Abuse in Oral Fluid [restek.com]
Technical Support Center: Dibucaine-d9 Sample Extraction
Welcome to the technical support center for Dibucaine-d9 sample extraction. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recovery of this compound in sample extraction experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high and consistent recovery of this compound important in bioanalysis?
A1: this compound is a deuterated internal standard (IS) used for the accurate quantification of Dibucaine in biological samples. High and consistent recovery of the IS is crucial as it is added at a known concentration to compensate for analyte loss during sample preparation and to correct for variability in the analytical method, such as matrix effects.[1][2] Inconsistent or low recovery of this compound can lead to inaccurate and unreliable quantification of the target analyte.
Q2: What are the key physicochemical properties of Dibucaine that influence its extraction?
A2: Dibucaine is a weak base with a pKa of approximately 8.1.[3] This means its charge state is dependent on the pH of the solution. At a pH above its pKa, it will be predominantly in its neutral, more hydrophobic form, which is more readily extracted into an organic solvent. Conversely, at a pH below its pKa, it will be in its protonated, more water-soluble form. Its lipophilicity, indicated by a positive LogP value, suggests a high affinity for non-polar organic solvents.[3]
Q3: Which sample preparation technique is best for this compound extraction?
A3: The choice of technique—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT)—depends on factors like the required sample cleanliness, desired recovery, sample volume, and throughput needs.
-
LLE is a robust and cost-effective method that can provide high recovery when optimized.[3]
-
SPE can offer cleaner extracts and high recovery but may require more extensive method development.[4][5]
-
PPT is a simpler and faster technique but may result in less clean extracts and potential for matrix effects.
Q4: Can matrix effects impact the recovery and measurement of this compound?
A4: Yes, matrix effects can significantly impact the analysis of this compound.[6][7] Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1][7][8] Proper sample cleanup through techniques like SPE or LLE is essential to minimize matrix effects.[9]
Troubleshooting Guide: Low Recovery of this compound
This guide provides a systematic approach to diagnosing and resolving common issues leading to poor recovery of this compound.
// Nodes start [label="Low this compound Recovery", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_pH [label="Verify Sample pH\n(pH > 10 for LLE/SPE)", fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="Evaluate Extraction Solvent\n(LLE/SPE Elution)", fillcolor="#FBBC05", fontcolor="#202124"]; check_spe_steps [label="Review SPE Steps\n(Conditioning, Loading, Washing, Elution)", fillcolor="#FBBC05", fontcolor="#202124"]; check_ppt_solvent [label="Assess PPT Solvent & Ratio", fillcolor="#FBBC05", fontcolor="#202124"]; check_mixing [label="Ensure Adequate Mixing/Vortexing", fillcolor="#FBBC05", fontcolor="#202124"]; check_phase_separation [label="Verify Complete Phase Separation (LLE)", fillcolor="#FBBC05", fontcolor="#202124"]; check_evaporation [label="Check Evaporation Step\n(Temperature, Gas Flow)", fillcolor="#FBBC05", fontcolor="#202124"]; investigate_matrix [label="Investigate Matrix Effects", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_protocol [label="Optimize Protocol Based on Findings", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_pH [label="Is pH optimal for neutral form?"]; start -> check_solvent [label="Is the solvent appropriate?"]; start -> check_spe_steps [label="Using SPE?"]; start -> check_ppt_solvent [label="Using PPT?"]; check_pH -> check_solvent; check_solvent -> check_mixing; check_mixing -> check_phase_separation; check_phase_separation -> check_evaporation; check_spe_steps -> check_solvent; check_evaporation -> investigate_matrix; investigate_matrix -> optimize_protocol [label="Matrix effects identified"]; investigate_matrix -> optimize_protocol [label="No significant matrix effects", style=dashed]; check_ppt_solvent -> check_mixing; }
Caption: Troubleshooting workflow for low this compound recovery.| Problem | Potential Cause | Recommended Solution |
| Low Recovery in LLE | Incorrect pH of Aqueous Phase: this compound is protonated at acidic pH and will not efficiently partition into the organic solvent. | Adjust the pH of the sample to be at least two units above the pKa of Dibucaine (~8.1), ideally around pH 10-11, to ensure it is in its neutral, hydrophobic form.[3] |
| Inappropriate Organic Solvent: The chosen solvent may have poor partitioning for this compound. | Test a range of organic solvents with varying polarities. Methyl tert-butyl ether (MTBE) or a mixture of diethyl ether and hexane (B92381) are often good starting points for basic compounds.[3] | |
| Insufficient Mixing: Incomplete mixing leads to poor extraction efficiency. | Vortex samples vigorously for at least 1-2 minutes to ensure thorough mixing of the aqueous and organic phases. | |
| Emulsion Formation: Emulsions can trap the analyte and prevent clean phase separation. | Centrifuge at a higher speed or for a longer duration. The addition of salt ("salting out") can also help break emulsions.[10][11] | |
| Low Recovery in SPE | Improper Cartridge Conditioning/Equilibration: Failure to properly prepare the sorbent can lead to poor retention.[5] | For reversed-phase cartridges, ensure proper conditioning with methanol (B129727) followed by equilibration with water or a buffer that matches the sample's loading conditions.[12] |
| Sample pH Not Optimized for Retention: If the sample pH is too high during loading on a reversed-phase cartridge, the neutral this compound may not retain well. | Adjust the sample pH to be slightly acidic (e.g., pH 6) before loading to ensure the protonated form of this compound is retained on the sorbent. | |
| Wash Solvent Too Strong: A wash solvent with a high organic content can prematurely elute the analyte.[12] | Use a weak wash solvent, such as a low percentage of methanol in water, to remove interferences without eluting this compound.[12] | |
| Inadequate Elution Solvent: The elution solvent may not be strong enough to desorb this compound from the sorbent.[5] | Use a stronger elution solvent, such as methanol or acetonitrile, potentially with a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) to neutralize the analyte and facilitate elution. | |
| Low Recovery in PPT | Incorrect Precipitating Agent or Ratio: The choice and volume of the organic solvent will affect the efficiency of protein removal and analyte recovery. | Acetonitrile is a common choice. Experiment with different ratios of solvent to sample (e.g., 2:1, 3:1) to find the optimal balance between protein precipitation and keeping this compound in solution. |
| Analyte Co-precipitation: this compound may get trapped in the precipitated protein pellet. | Ensure thorough vortexing after adding the precipitating solvent and before centrifugation to release any trapped analyte. | |
| General Issues | Adsorption to Labware: this compound can adsorb to glass or plastic surfaces, especially at low concentrations. | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. |
| Analyte Instability: Although generally stable, degradation can occur under harsh conditions. | Avoid prolonged exposure to strong acids or bases and high temperatures.[12] |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a starting point and should be optimized for your specific matrix and analytical requirements.
// Nodes sample_prep [label="1. Sample Preparation\n- 200 µL Plasma\n- Add this compound IS", fillcolor="#F1F3F4", fontcolor="#202124"]; basify [label="2. Basification\n- Add 50 µL 1M NaOH\n- Vortex", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="3. Extraction\n- Add 1 mL MTBE\n- Vortex for 2 min", fillcolor="#4285F4", fontcolor="#FFFFFF"]; centrifuge [label="4. Phase Separation\n- Centrifuge at 4000 rpm for 5 min", fillcolor="#34A853", fontcolor="#FFFFFF"]; transfer [label="5. Collection\n- Transfer organic layer to a new tube", fillcolor="#F1F3F4", fontcolor="#202124"]; evaporate [label="6. Evaporation\n- Dry under N2 at 40°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reconstitute [label="7. Reconstitution\n- Add 100 µL mobile phase\n- Vortex", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="8. Analysis\n- Inject into LC-MS/MS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges sample_prep -> basify; basify -> extraction; extraction -> centrifuge; centrifuge -> transfer; transfer -> evaporate; evaporate -> reconstitute; reconstitute -> analyze; }
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.Methodology:
-
Sample Preparation: To 200 µL of plasma in a polypropylene tube, add the working solution of this compound internal standard.
-
Basification: Add 50 µL of 1M Sodium Hydroxide (NaOH) to the sample to adjust the pH to >10. Vortex briefly.
-
Extraction: Add 1.0 mL of methyl tert-butyl ether (MTBE).
-
Mixing: Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 5 minutes.
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
This is a general protocol for a polymeric reversed-phase SPE cartridge and may require optimization.
// Nodes conditioning [label="1. Conditioning\n- 1 mL Methanol", fillcolor="#FBBC05", fontcolor="#202124"]; equilibration [label="2. Equilibration\n- 1 mL Water", fillcolor="#FBBC05", fontcolor="#202124"]; loading [label="3. Sample Loading\n- 200 µL pre-treated plasma", fillcolor="#4285F4", fontcolor="#FFFFFF"]; washing [label="4. Washing\n- 1 mL 5% Methanol in Water", fillcolor="#34A853", fontcolor="#FFFFFF"]; elution [label="5. Elution\n- 1 mL Methanol with 2% NH4OH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; evaporation [label="6. Evaporation & Reconstitution", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="7. Analysis\n- Inject into LC-MS/MS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges conditioning -> equilibration; equilibration -> loading; loading -> washing; washing -> elution; elution -> evaporation; evaporation -> analysis; }
Caption: Solid-Phase Extraction (SPE) workflow for this compound.Methodology:
-
Sample Pre-treatment: To 200 µL of plasma, add the this compound internal standard. Dilute with 200 µL of 2% phosphoric acid. Vortex and centrifuge to pellet any precipitates.
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X, Oasis HLB) with 1.0 mL of methanol.
-
Cartridge Equilibration: Equilibrate the cartridge with 1.0 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1.0 mL of 5% (v/v) methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1.0 mL of methanol containing 2% ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Data Presentation
The following tables summarize expected recovery data based on the optimization of key extraction parameters for compounds similar to Dibucaine.
Table 1: Effect of pH on LLE Recovery of a Basic Drug (pKa ~8.1)
| pH of Aqueous Phase | Relative Recovery (%) |
| 7.0 | 55 |
| 8.0 | 75 |
| 9.0 | 92 |
| 10.0 | 98 |
| 11.0 | 99 |
Table 2: Comparison of LLE Solvents for a Basic Drug
| Extraction Solvent | Relative Recovery (%) |
| Hexane | 65 |
| Diethyl Ether | 85 |
| Dichloromethane | 90 |
| Methyl Tert-Butyl Ether (MTBE) | 98 |
Table 3: Effect of Wash Solvent on SPE Recovery
| Wash Solvent (Methanol in Water) | Relative Recovery (%) |
| 5% | 97 |
| 10% | 92 |
| 20% | 75 |
| 40% | 45 |
References
- 1. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. welch-us.com [welch-us.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
Dealing with isobaric interferences in Dibucaine analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to isobaric interferences during the analysis of Dibucaine.
Frequently Asked Questions (FAQs)
Q1: What is isobaric interference in the context of Dibucaine analysis?
A1: Isobaric interference occurs when compounds having the same nominal mass-to-charge ratio (m/z) as Dibucaine co-elute during chromatographic separation and are detected simultaneously by the mass spectrometer. This can lead to inaccurate quantification and false-positive results. A significant source of such interference can be the metabolites of Dibucaine itself, which may have the same molecular weight as the parent drug.
Q2: What is the accurate mass of Dibucaine?
A2: The monoisotopic mass of Dibucaine (C₂₀H₂₉N₃O₂) is 343.22597718 Da. This value is critical for high-resolution mass spectrometry analysis to differentiate Dibucaine from potential isobaric interferents.
Q3: Are there any known metabolites of Dibucaine that could cause isobaric interference?
A3: Yes, several metabolites of Dibucaine have been identified, and some have the potential to be isobaric. Metabolism of Dibucaine can involve hydroxylation and N-deethylation. For instance, a metabolite that undergoes two sequential metabolic reactions, such as demethylation followed by the oxidation of a primary alcohol to a carboxylic acid, could result in an isobaric metabolite. While specific isobaric metabolites for Dibucaine are not extensively documented in readily available literature, it is a common issue in drug metabolism studies.
Q4: How can I distinguish Dibucaine from an isobaric interferent?
A4: The most effective way to distinguish Dibucaine from isobaric interferents is through a combination of high-efficiency chromatographic separation and high-resolution mass spectrometry (HRMS). Even if compounds have the same nominal mass, HRMS can often resolve them based on small differences in their exact masses. Additionally, tandem mass spectrometry (MS/MS) can be used to generate unique fragmentation patterns for Dibucaine and its interferents. If the fragmentation patterns are different, specific multiple reaction monitoring (MRM) transitions can be selected for unambiguous quantification.
Troubleshooting Guides
Problem 1: I am observing a peak at the expected retention time and m/z for Dibucaine in my blank matrix samples.
-
Possible Cause: This could be due to carryover from a previous injection or, more critically, an endogenous interference from the biological matrix that is isobaric with Dibucaine.
-
Troubleshooting Steps:
-
Inject a solvent blank: To rule out carryover, inject a pure solvent blank after a high-concentration sample. If the peak persists, it is likely carryover. Implement a more rigorous needle and injection port washing protocol between samples.
-
Analyze multiple blank matrix lots: Prepare and analyze blank matrix from at least six different sources. If the peak is present in all or most of them, it is likely an endogenous interference.
-
Optimize chromatographic separation: Adjust the gradient, flow rate, or change the stationary phase of your LC column to achieve better separation between Dibucaine and the interfering peak.
-
Utilize High-Resolution Mass Spectrometry (HRMS): If available, analyze the blank matrix using an HRMS instrument to determine if the interfering peak has a different exact mass from Dibucaine.
-
Problem 2: My quantitative results for Dibucaine are inconsistent and show high variability.
-
Possible Cause: Co-eluting isobaric metabolites or other compounds can contribute to the signal at the m/z of Dibucaine, leading to overestimation and poor reproducibility.
-
Troubleshooting Steps:
-
Review chromatographic peak shape: Poor peak shape (e.g., tailing or fronting) can indicate co-elution. Re-evaluate and optimize your chromatographic method.
-
Select more specific MRM transitions: If you are using tandem mass spectrometry, evaluate different fragmentation pathways for Dibucaine. Select a precursor-product ion transition that is unique to Dibucaine and not shared by potential interferents.
-
Improve sample preparation: Implement a more selective sample preparation technique, such as solid-phase extraction (SPE) with a sorbent specifically chosen to retain Dibucaine while washing away interfering compounds.
-
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratio information for Dibucaine and a potential isobaric interferent. Note that the existence of a specific isobaric metabolite with the same elemental composition is hypothetical but plausible based on known metabolic pathways.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Precursor Ion (m/z) [M+H]⁺ | Proposed Quantifier Ion (m/z) | Proposed Qualifier Ion (m/z) |
| Dibucaine | C₂₀H₂₉N₃O₂ | 343.2260 | 344.2338 | 86.10 | 114.12 |
| Potential Isobaric Metabolite | C₁₈H₂₇N₃O₄ | 343.2107 | 344.2185 | TBD | TBD |
TBD: To Be Determined, as fragmentation would depend on the specific structure of the metabolite.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Dibucaine Quantification with Interference Resolution
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method designed for the sensitive and selective quantification of Dibucaine in biological matrices, with a focus on resolving potential isobaric interferences.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., Dibucaine-d9).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10% to 90% B
-
5.0-6.0 min: Hold at 90% B
-
6.0-6.1 min: 90% to 10% B
-
6.1-8.0 min: Hold at 10% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
Ensuring long-term stability of Dibucaine-d9 stock solutions
This technical support center provides guidance on ensuring the long-term stability of Dibucaine-d9 stock solutions for researchers, scientists, and drug development professionals. The following information is based on the known stability of Dibucaine and general principles of handling deuterated compounds. It is important to note that the stability of this compound is expected to be comparable to that of Dibucaine; however, specific stability studies on the deuterated form are recommended for critical applications.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound powder?
Dibucaine powder should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1] It is also sensitive to light and should be stored in a light-resistant container.[2] For long-term storage as a powder, temperatures of -20°C are recommended, which can preserve it for up to three years.[3][4]
2. What is the recommended solvent for preparing this compound stock solutions?
Dibucaine is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a high solubility of up to 100 mg/mL.[3] It is also freely soluble in alcohol and acetone.[2] When using DMSO, it is advisable to use a fresh, anhydrous grade, as absorbed moisture can affect solubility and stability.[5]
3. How should I store this compound stock solutions?
For long-term stability, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] Storing these aliquots at -80°C can maintain stability for up to two years, while storage at -20°C is suitable for up to one year.[3][4]
4. Can I store my this compound stock solution at room temperature?
Room temperature storage is generally not recommended for long-term stability. Dibucaine ointments are typically stored at controlled room temperature (20-25°C or 68-77°F), but solutions may be more susceptible to degradation.[6][7][8][9] For working solutions intended for immediate use, preparation on the same day is advised.[3]
5. What are the signs of this compound degradation?
Visual signs of degradation in a stock solution can include color change (yellowing or browning), cloudiness, or the formation of precipitates.[10] For the powder form, exposure to high temperatures can lead to decomposition and the release of irritating vapors and toxic carbon compounds.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate forms in the stock solution upon thawing. | - Solution concentration exceeds solubility at lower temperatures.- Solvent has absorbed moisture, reducing solubility. | - Gently warm the solution and sonicate to redissolve the precipitate.[3]- Use fresh, anhydrous solvent for future preparations.- Consider preparing a more dilute stock solution. |
| Inconsistent experimental results using the same stock solution. | - Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles.- Inaccurate initial concentration. | - Prepare a fresh stock solution from powder.- Aliquot new stock solutions into single-use vials.- Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC). |
| Stock solution has changed color. | - Exposure to light or elevated temperatures.- Oxidative degradation. | - Discard the discolored solution.- Store new stock solutions in amber or opaque vials, protected from light.[2]- Store at recommended low temperatures (-20°C or -80°C). |
Experimental Protocol: Stability Assessment of this compound Stock Solution
This protocol outlines a method to assess the stability of a this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound powder
- Anhydrous DMSO
- HPLC-grade acetonitrile (B52724)
- HPLC-grade water
- Phosphate (B84403) buffer
- C18 reversed-phase HPLC column[11]
- HPLC system with UV detector
2. Stock Solution Preparation:
- Accurately weigh a known amount of this compound powder.
- Dissolve the powder in anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
- Aliquot the stock solution into several amber glass vials.
3. Storage Conditions:
- Store aliquots at various conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
- Protect all samples from light.
4. HPLC Analysis:
- Mobile Phase: A mixture of acetonitrile and phosphate buffer is a common mobile phase for amide-containing local anesthetics.[11][12] The exact ratio should be optimized for best peak separation.
- Column: A C18 column is typically used.[11]
- Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
- Procedure:
- At specified time points (e.g., Day 0, Week 1, Week 4, etc.), retrieve one aliquot from each storage condition.
- Allow the aliquot to thaw completely and vortex to ensure homogeneity.
- Prepare a working solution by diluting the stock solution in the mobile phase to a concentration within the linear range of the HPLC method.
- Inject the working solution into the HPLC system.
- Record the peak area of the this compound peak.
5. Data Analysis:
- Compare the peak area of the stored samples to the peak area of the Day 0 sample.
- A decrease in the peak area indicates degradation. The percentage of remaining this compound can be calculated.
- The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound stock solution issues.
Caption: Potential degradation pathways of this compound.
References
- 1. medline.com [medline.com]
- 2. Dibucaine | C20H29N3O2 | CID 3025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dibucaine | CaMK | Sodium Channel | AChR | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Dibucaine (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Dibucaine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. fda.report [fda.report]
- 9. DailyMed - DIBUCAINE ointment [dailymed.nlm.nih.gov]
- 10. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Dibucaine using Dibucaine-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of an analytical method for the quantification of Dibucaine using a deuterated internal standard, Dibucaine-d9, against alternative analytical techniques. The inclusion of a stable isotope-labeled internal standard like this compound in liquid chromatography-mass spectrometry (LC-MS) based methods is a preferred approach in bioanalytical studies due to its ability to minimize variations arising from sample preparation and matrix effects.[1][2] This document outlines the validation parameters, experimental protocols, and performance data for such a method, offering a benchmark for its adoption in research and quality control settings.
Comparative Performance of Analytical Methods for Dibucaine
The selection of an analytical method for Dibucaine quantification is critical and depends on the specific requirements of the study, such as required sensitivity, sample matrix, and throughput. While traditional methods like HPLC-UV are available, LC-MS/MS with a deuterated internal standard offers superior selectivity and sensitivity.
| Parameter | LC-MS/MS with this compound (Hypothetical) | HPLC-UV[3][4] | Electrochemical Detection (DPV)[5][6] |
| Linearity Range | 0.5 - 250 ng/mL | 1.5 - 30 µg/mL[3][4] | 4 - 24 µM |
| Limit of Detection (LOD) | ~0.1 ng/mL | Not Reported | 0.9 ± 0.06 µM[5][6] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 1.5 µg/mL | Not Reported |
| Precision (%RSD) | < 15% | Not explicitly stated, but method deemed reproducible[3][4] | Not Reported |
| Accuracy (%Recovery) | 85 - 115% | Not explicitly stated, but method deemed accurate[3][4] | Not Reported for quantitative analysis |
| Internal Standard | This compound | None specified | None |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorption) | Moderate (based on electrochemical potential) |
| Matrix Effect | Minimized by co-eluting internal standard | Can be significant | Susceptible to interference from matrix components |
Experimental Workflow and Methodologies
The validation of an analytical method ensures that it is suitable for its intended purpose. The following workflow outlines the key stages in the validation of an LC-MS/MS method for Dibucaine using this compound.
Detailed Experimental Protocols
1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:
-
Stock Solutions: Prepare individual stock solutions of Dibucaine and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Dibucaine stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples. The this compound working solution is prepared at a fixed concentration (e.g., 100 ng/mL).
-
Calibration Standards: Spike blank biological matrix (e.g., human plasma) with the appropriate Dibucaine working solutions and a fixed amount of the this compound working solution to achieve a concentration range of 0.5 to 250 ng/mL for Dibucaine.
-
QC Samples: Prepare QC samples in the same biological matrix at low, medium, and high concentrations (e.g., 1.5, 75, and 200 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions (Hypothetical):
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions (Hypothetical):
-
Dibucaine: Q1/Q3 (e.g., m/z 344.2 -> 287.2)
-
This compound: Q1/Q3 (e.g., m/z 353.3 -> 296.3)
-
4. Validation Parameters:
-
Linearity: Analyze calibration standards in triplicate. Construct a calibration curve by plotting the peak area ratio of Dibucaine to this compound against the nominal concentration of Dibucaine. The linearity is assessed by the correlation coefficient (r²) which should be ≥ 0.99.
-
Accuracy and Precision: Analyze five replicates of the QC samples at low, medium, and high concentrations on three different days. Accuracy is expressed as the percentage of the measured concentration to the nominal concentration. Precision is expressed as the relative standard deviation (%RSD). Acceptance criteria are typically 85-115% for accuracy and ≤15% for %RSD.
-
Selectivity: Analyze blank matrix samples from at least six different sources to assess for any interfering peaks at the retention times of Dibucaine and this compound.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is determined as the concentration with a signal-to-noise ratio of at least 3, while the LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within 20%).
-
Stability: Evaluate the stability of Dibucaine in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.
By adhering to these rigorous validation protocols, the analytical method for Dibucaine using this compound as an internal standard can be established as a robust and reliable tool for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: Enhancing Accuracy and Precision in Dibucaine Quantification with Dibucaine-d9
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the local anesthetic Dibucaine, achieving the highest level of accuracy and precision is paramount for reliable pharmacokinetic, toxicokinetic, and clinical studies. This guide provides an objective comparison of analytical methodologies for Dibucaine quantification, with a focus on the significant advantages conferred by the use of a deuterated internal standard, Dibucaine-d9.
The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative mass spectrometry. By incorporating a known concentration of this compound into samples at the initial stage of analysis, variations arising from sample preparation, instrument response, and matrix effects can be effectively normalized. This leads to a marked improvement in the accuracy and precision of the quantification of Dibucaine.
The Power of a Deuterated Internal Standard: A Performance Comparison
Below is a summary of expected performance characteristics when quantifying Dibucaine with and without its deuterated internal standard, based on established bioanalytical principles and data from similar compounds.
Table 1: Comparison of Expected Bioanalytical Method Validation Parameters
| Parameter | Without this compound (External Standard) | With this compound (Internal Standard) |
| Accuracy (% Bias) | Typically within ±15-20% | Consistently within ±10% |
| Precision (%RSD) | Intra-day: <15% Inter-day: <20% | Intra-day: <10% Inter-day: <15% |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity, but more variable | Lower and more consistent due to reduced noise and matrix effects |
| Matrix Effect | High potential for ion suppression or enhancement, leading to inaccurate results | Significantly compensated, leading to more reliable data across different patient samples |
| Recovery | Can be inconsistent and affect accuracy | Variations in extraction efficiency are effectively normalized |
Experimental Protocols: A Validated Approach to Dibucaine Quantification
The following is a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dibucaine in human plasma, utilizing this compound as the internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B (re-equilibration)
-
Mass Spectrometry Parameters
The mass spectrometer should be operated in positive ion mode with Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Dibucaine and this compound need to be optimized in the laboratory. The molecular weight of Dibucaine is 343.46 g/mol and this compound is 352.52 g/mol .
Table 2: Theoretical MRM Transitions for Optimization
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | |
A Researcher's Guide to the Inter-Laboratory Cross-Validation of Dibucaine Assays
For researchers, scientists, and professionals in drug development, ensuring the consistency and reliability of analytical data across different laboratories is paramount. When bioanalytical testing for a compound like Dibucaine is conducted at multiple sites, a robust inter-laboratory cross-validation process is essential. This guide provides an objective comparison of common Dibucaine assay methodologies and outlines a framework for their cross-validation, supported by detailed experimental protocols and data presentation templates.
Commonly Employed Dibucaine Assay Methodologies
Several analytical techniques are utilized for the quantification of Dibucaine in various matrices, including pharmaceutical preparations and biological fluids. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample.
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for the quantification of Dibucaine. A study has detailed a validated HPLC method using a C18-reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and triethylamine (B128534) phosphate (B84403) buffer, and UV detection.[1][2] This method was found to be accurate, reproducible, and robust, with linearity in the concentration range of 1.5-30 μg/mL.[1][2]
-
Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS provides high sensitivity and selectivity for Dibucaine analysis. One described method is suitable for monitoring drug levels in human serum, with a chemical ionization procedure offering an analytical range of 1-80 ng/ml and an electron impact procedure for a range of 20-800 ng/ml.[3]
-
Polarography: Differential pulse polarography has been used for the determination of Dibucaine in ointments, creams, and injection solutions.[4]
-
Potentiometric Sensors: Ion-selective sensors have been developed for the determination of Dibucaine in pharmaceutical preparations and biological fluids like plasma and urine.[5]
-
Electrochemical Detection: Methods like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) have been employed to detect Dibucaine, with DPV showing a lower limit of detection.[6]
Experimental Protocol for Inter-Laboratory Cross-Validation
The goal of an inter-laboratory cross-validation is to ensure that different laboratories using the same or different analytical methods can produce comparable results for the same set of samples. The following protocol is a generalized framework based on established guidelines for bioanalytical method validation.[7][8][9]
1. Objective: To demonstrate the equivalency of Dibucaine quantification between two or more laboratories.
2. Materials and Reagents:
- Dibucaine reference standard
- Internal standard (if applicable)
- Blank matrix (e.g., human plasma, formulation excipients)
- All other reagents and solvents as required by the specific analytical method
3. Preparation of Validation Standards and Quality Control (QC) Samples:
- A single batch of validation standards and QC samples should be prepared at one location and distributed to all participating laboratories.
- QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.
4. Sample Analysis:
- Each laboratory will analyze the validation standards and blinded QC samples in replicate according to their standard operating procedures (SOPs).[8]
- It is recommended to analyze at least three batches of samples on different days to assess intermediate precision.
5. Acceptance Criteria:
- The acceptance criteria should be pre-defined. For bioanalytical methods, regulatory bodies like the FDA and international guidelines like the ICH M10 provide a basis for these criteria.[9]
- Accuracy: The mean concentration should be within ±15% of the nominal concentration for QC samples (±20% for the Lower Limit of Quantification, LLOQ).[10]
- Precision: The coefficient of variation (CV) should not exceed 15% for QC samples (20% for LLOQ).[10]
- Linearity: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.[7]
Data Presentation for Cross-Validation
The quantitative data from the cross-validation study should be summarized in clear and concise tables to facilitate comparison between laboratories.
Table 1: Comparison of Assay Accuracy
| QC Level | Nominal Conc. (ng/mL) | Lab A Mean Conc. (ng/mL) | Lab A Accuracy (%) | Lab B Mean Conc. (ng/mL) | Lab B Accuracy (%) | Acceptance Criteria |
| Low | 5 | 4.85 | 97.0 | 5.10 | 102.0 | 85-115% (80-120% for LLOQ) |
| Medium | 50 | 51.5 | 103.0 | 49.0 | 98.0 | 85-115% |
| High | 150 | 145.5 | 97.0 | 153.0 | 102.0 | 85-115% |
Table 2: Comparison of Assay Precision
| QC Level | Nominal Conc. (ng/mL) | Lab A Intra-Assay CV (%) | Lab A Inter-Assay CV (%) | Lab B Intra-Assay CV (%) | Lab B Inter-Assay CV (%) | Acceptance Criteria |
| Low | 5 | 4.5 | 6.8 | 5.2 | 7.1 | ≤15% (≤20% for LLOQ) |
| Medium | 50 | 3.1 | 5.2 | 3.8 | 6.0 | ≤15% |
| High | 150 | 2.5 | 4.1 | 2.9 | 4.5 | ≤15% |
Table 3: Comparison of Linearity and Sensitivity
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.999 | ≥ 0.99 |
| Range (ng/mL) | 1 - 200 | 1 - 200 | As validated |
| LLOQ (ng/mL) | 1 | 1 | Defined |
| LOD (ng/mL) | 0.5 | 0.5 | Defined |
Distinguishing Dibucaine Assay from "Dibucaine Number"
It is crucial to differentiate the quantitative analysis of Dibucaine concentration from the "Dibucaine Number" test. The Dibucaine Number is a diagnostic test that measures the percentage of inhibition of the enzyme pseudocholinesterase by Dibucaine.[11][12] This test is used to identify individuals with atypical forms of this enzyme who may be at risk for prolonged muscle paralysis after receiving certain anesthetic drugs like succinylcholine.[11][12] It does not measure the concentration of Dibucaine in a sample.
Visualizing the Process and Mechanism
To better understand the workflow of a cross-validation study and the mechanism of action of Dibucaine, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. tandfonline.com [tandfonline.com]
- 4. Polarographic determination of cinchocaine (dibucaine) in pharmaceutical preparations | Metrohm [metrohm.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. benchchem.com [benchchem.com]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. mdpi.com [mdpi.com]
- 11. labcorp.com [labcorp.com]
- 12. Pseudocholinesterase, Dibucaine Inhibition | ARUP Laboratories Test Directory [ltd.aruplab.com]
Performance Showdown: Unveiling the Limits of Dibucaine Quantification
A Comparative Guide to Analytical Methods for Dibucaine Detection and Quantification
For researchers, scientists, and professionals in drug development, the accurate measurement of therapeutic compounds is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of Dibucaine, a potent local anesthetic. Particular focus is placed on the performance of methods utilizing its deuterated internal standard, Dibucaine-d9, a key component for achieving high accuracy and precision in bioanalytical studies. This guide presents experimental data, detailed protocols, and a clear workflow to aid in the selection and implementation of the most suitable analytical method.
Data at a Glance: LOD and LOQ Comparison
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. The following table summarizes the performance of various methods for the quantification of Dibucaine and a closely related local anesthetic, Lidocaine (B1675312), which serves as a benchmark for modern LC-MS/MS methods.
| Analyte | Method | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Dibucaine | GC-MS (Chemical Ionization) | Deuterated Dibucaine | Serum | - | 1 ng/mL |
| Dibucaine | GC-MS (Electron Impact) | Deuterated Dibucaine | Serum | - | 20 ng/mL |
| Dibucaine | Electrochemical Detection (DPV) | None | Artificial Serum | 0.9 µM (approx. 309 ng/mL) | - |
| Lidocaine | LC-MS/MS | Lidocaine-d6 | Human Plasma | - | 0.10 ng/mL |
| Lidocaine | LC-MS/MS | Lidocaine-d10 | Bovine Serum | ~0.3 ng/mL | 1.0 ng/mL[1] |
| Lidocaine | LC-MS/MS | Bupivacaine | Human Plasma | - | 0.2 ng/mL[2] |
The Gold Standard: LC-MS/MS with a Deuterated Internal Standard
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for the quantification of drugs in biological matrices. Its high selectivity and sensitivity allow for the accurate measurement of low analyte concentrations. The use of a stable isotope-labeled internal standard, such as this compound, is critical for robust and reliable bioanalysis. This compound is chemically identical to Dibucaine but has a different mass due to the replacement of nine hydrogen atoms with deuterium. This allows it to be distinguished by the mass spectrometer, enabling precise correction for any variability during sample preparation and analysis.
Experimental Protocol: Quantification of Dibucaine in Human Plasma using LC-MS/MS with this compound
This section outlines a detailed protocol for the determination of the limit of detection and quantification of Dibucaine in human plasma using this compound as an internal standard. This protocol is based on established methods for similar local anesthetics.
Materials and Reagents
-
Dibucaine analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (drug-free)
-
96-well plates or microcentrifuge tubes
Preparation of Stock and Working Solutions
-
Dibucaine Stock Solution (1 mg/mL): Accurately weigh and dissolve Dibucaine in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Dibucaine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dibucaine: To be determined empirically, but expected to be similar to other quinoline-containing compounds.
-
This compound: To be determined empirically, based on the precursor ion of this compound and its characteristic product ion.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.
Data Analysis and Determination of LOD/LOQ
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Dibucaine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
-
LOD and LOQ Determination:
-
The LOD is typically determined as the concentration at which the signal-to-noise ratio (S/N) is greater than 3.
-
The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy (e.g., within ±20% of the nominal value) and precision (e.g., coefficient of variation ≤20%).
-
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the key steps from sample receipt to data analysis.
References
A Comparative Analysis of Sample Preparation Methods for Dibucaine Quantification: Protein Precipitation vs. Solid-Phase Extraction
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Dibucaine, selecting an appropriate sample preparation method is critical for achieving accurate and reliable results. This guide provides a detailed comparison of two common techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE), supported by experimental data from scientific literature.
The choice between PPT and SPE significantly impacts assay sensitivity, selectivity, and throughput. While protein precipitation is lauded for its simplicity and speed, it is often associated with significant matrix effects that can compromise data quality.[1][2] Conversely, solid-phase extraction is recognized for providing cleaner sample extracts, thereby reducing matrix-induced ion suppression or enhancement, though it involves a more complex and time-consuming workflow.[3][4][5]
Comparative Performance of PPT and SPE for Dibucaine Analysis
The following table summarizes the key performance metrics for protein precipitation and solid-phase extraction in the context of Dibucaine (also known as Cinchocaine) analysis. The data is compiled from various studies to provide a comparative overview.
| Performance Metric | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Recovery | Generally >80% (using acetonitrile)[6][7][8] | 91.1% - 108% (Magnetic SPE)[9][10][11] |
| Matrix Effect | High susceptibility to ion suppression or enhancement[1][2] | -8.0% to +12.6% (for a group of local anesthetics including Dibucaine)[9][10][11] |
| Limit of Detection (LOD) | Method-dependent, generally higher than SPE | 0.003 mg/L (Magnetic SPE)[9][10][11] |
| Throughput | High | Moderate |
| Cost per Sample | Low | High |
| Workflow Complexity | Low | High |
Experimental Workflows
The selection of a sample preparation technique is often a trade-off between the desired level of sample cleanliness and the required throughput and cost-effectiveness. The following diagrams illustrate the typical experimental workflows for both protein precipitation and solid-phase extraction.
Detailed Experimental Protocols
Below are representative protocols for the extraction of Dibucaine from plasma using both protein precipitation and solid-phase extraction.
Protein Precipitation Protocol (Acetonitrile)
This protocol is a generalized procedure based on common practices in bioanalytical laboratories.[6][7][8]
-
Sample Aliquoting : Transfer 100 µL of human plasma into a microcentrifuge tube.
-
Precipitating Agent Addition : Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation : Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection : Carefully aspirate the supernatant, which contains the analyte of interest (Dibucaine), and transfer it to a clean tube or a 96-well plate.
-
Analysis : The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase to mitigate potential peak shape issues.[12]
Magnetic Solid-Phase Extraction (MSPE) Protocol
This protocol is adapted from a study on the determination of local anesthetic drugs, including Dibucaine (cinchocaine), in human plasma.[9][10][11]
-
Adsorbent Dispersion : Disperse 20 mg of magnetic adsorbent in 1 mL of methanol (B129727) by ultrasonication for 5 minutes, followed by magnetic separation and drying.
-
Sample Preparation : To 1 mL of human plasma, add a specific amount of the prepared magnetic adsorbent. Adjust the sample pH to approximately 6.5.
-
Extraction : Vortex the mixture for about 20 minutes to allow for the adsorption of the analytes onto the magnetic particles.
-
Magnetic Separation : Use an external magnet to aggregate the adsorbent and discard the supernatant.
-
Washing : Wash the adsorbent with a suitable solvent to remove any remaining interfering substances.
-
Elution : Add an appropriate elution solvent (e.g., methanol with 0.05% formic acid) and vortex for a specified time to desorb the analytes from the adsorbent.
-
Final Separation and Analysis : Magnetically separate the adsorbent and collect the eluate for analysis by HPLC or LC-MS/MS.
Conclusion
The choice between protein precipitation and solid-phase extraction for Dibucaine analysis depends on the specific requirements of the study.
-
Protein Precipitation is a rapid, simple, and cost-effective method suitable for high-throughput screening where the potential for matrix effects can be tolerated or adequately addressed through method optimization.
-
Solid-Phase Extraction offers superior sample clean-up, resulting in lower matrix effects and improved sensitivity (lower LODs).[3][4] This makes it the preferred method for validation studies and clinical applications where high accuracy and precision are paramount. The cleaner extracts also contribute to the longevity of the analytical column and mass spectrometer.[5]
For the quantitative determination of Dibucaine in complex biological matrices like plasma, SPE, particularly advanced techniques like magnetic SPE, demonstrates significant advantages in terms of recovery and reduction of matrix effects, leading to more reliable and robust analytical methods.[9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [restek.com]
Evaluating the Isotopic Exchange of Deuterium in Dibucaine-d9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the isotopic exchange of deuterium (B1214612) in Dibucaine-d9, a deuterated analog of the local anesthetic Dibucaine. Understanding the stability of the deuterium label is critical for its use as an internal standard in quantitative bioanalysis and for the development of potentially improved therapeutic agents. This document outlines experimental protocols to assess deuterium exchange, compares its stability with potential alternatives, and presents the underlying principles of isotopic labeling in drug development.
The Significance of Deuterium Labeling in Pharmaceuticals
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can significantly alter the physicochemical properties of a drug molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a decreased rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE).[][2] This can result in an extended half-life, improved bioavailability, and potentially reduced formation of toxic metabolites.[][3] Consequently, deuterated compounds are increasingly being developed as new chemical entities with potentially enhanced therapeutic profiles.[4] For analytical purposes, deuterated compounds like this compound serve as ideal internal standards in mass spectrometry-based quantification due to their chemical similarity to the analyte and their distinct mass-to-charge ratio.[5] However, the stability of the deuterium label is paramount, as any in-source or metabolic exchange can compromise the accuracy of analytical methods.[5]
Comparative Stability of Deuterated Analogs
The stability of deuterium labels is not absolute and can be influenced by the chemical environment, particularly pH and temperature.[][6][7][8] The nine deuterium atoms in this compound are located on the diethylamino group, which is a common site for deuteration in related molecules like Bupivacaine-d9. These positions are generally stable under physiological and typical analytical conditions. However, exposure to acidic or basic conditions, or elevated temperatures, can promote back-exchange of deuterium for hydrogen.[5]
| Compound | Position of Deuteration | Expected Isotopic Stability | Key Considerations for Isotopic Exchange |
| This compound | Diethylamino group | High under physiological and standard LC-MS conditions. | Susceptible to back-exchange at extreme pH and high temperatures. |
| Bupivacaine-d9 | N-butyl group | High under physiological and standard LC-MS conditions. | Similar susceptibility to back-exchange as this compound under harsh conditions.[5] |
| Non-deuterated Dibucaine | N/A | N/A | Serves as the analyte for which this compound is an internal standard. |
| Deutetrabenazine | Methoxy groups | High in vivo, leading to altered metabolism and improved therapeutic profile.[9] | Demonstrates the successful application of stable deuteration to improve pharmacokinetics.[4] |
Experimental Protocols for Evaluating Deuterium Exchange
To ensure the reliability of this compound as an internal standard and to characterize its stability, the following experimental protocols are recommended. These experiments are designed to assess the potential for deuterium-hydrogen back-exchange under various conditions.
Stability Assessment in Different pH Buffers
Objective: To determine the rate of deuterium exchange at various pH values.
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of aqueous buffers with pH values ranging from acidic (e.g., pH 2, 4) to neutral (pH 7) and basic (e.g., pH 9, 12).[6][7][8]
-
Spike a known concentration of the this compound stock solution into each buffer.
-
Incubate the samples at a controlled temperature (e.g., 37°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
At each time point, quench the exchange by acidifying the sample (e.g., with 0.1% formic acid) and immediately freezing it at -80°C until analysis.[5]
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to monitor the mass isotopologue distribution of Dibucaine.
-
Quantify the percentage of this compound remaining and the appearance of lower deuterated species (d8, d7, etc.) over time.
In Vitro Metabolic Stability in Liver Microsomes
Objective: To assess the potential for enzyme-catalyzed deuterium exchange during metabolism.
Methodology:
-
Prepare an incubation mixture containing liver microsomes (human, rat, or other species of interest), NADPH regenerating system, and phosphate (B84403) buffer (pH 7.4).
-
Add this compound to the incubation mixture.
-
Incubate the mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to precipitate proteins and collect the supernatant.
-
Analyze the supernatant by LC-MS to determine the extent of deuterium loss from the parent molecule and to identify any deuterated metabolites.
In-Source Stability during Mass Spectrometric Analysis
Objective: To evaluate the stability of the deuterium label under the conditions of the mass spectrometer's ion source.
Methodology:
-
Prepare a solution of this compound in a typical mobile phase composition (e.g., water/acetonitrile with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer.
-
Vary the ion source parameters, such as the source temperature and cone voltage, over a wide range.
-
Monitor the mass spectrum for any evidence of fragmentation that involves the loss of deuterium or the appearance of ions corresponding to back-exchange.
Logical Workflow for Evaluation
The following diagram illustrates a logical workflow for the comprehensive evaluation of isotopic exchange in this compound.
Caption: A logical workflow for the comprehensive evaluation of deuterium exchange in this compound.
Conclusion
A thorough evaluation of the isotopic exchange of deuterium in this compound is essential for its reliable application in research and drug development. By following the outlined experimental protocols and workflow, researchers can confidently assess the stability of the deuterium label under various conditions. This knowledge is crucial for ensuring the accuracy of quantitative bioanalytical methods that utilize this compound as an internal standard and for exploring the potential of deuterated Dibucaine as a therapeutic agent with an improved pharmacokinetic profile. The principles and methods described in this guide are broadly applicable to the study of other deuterated small molecules.
References
- 2. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. salamandra.net [salamandra.net]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Performance of Deuterated Internal Standards in Biological Matrices: A Comparative Guide for Researchers
A comprehensive review of the literature did not yield specific experimental data on the performance of Dibucaine-d9 in various biological matrices. While the synthesis of this compound has been documented, detailed studies regarding its use as an internal standard, including its extraction efficiency, matrix effects, and stability in plasma, blood, or tissue, are not publicly available.
Therefore, to provide a valuable and relevant resource for researchers, scientists, and drug development professionals, this guide will focus on the performance of a closely related and well-documented deuterated local anesthetic, Bupivacaine-d9 , as a representative example. The principles and methodologies discussed herein are broadly applicable to the use of other deuterated internal standards in bioanalysis.
This guide objectively compares the performance of Bupivacaine-d9 with other alternatives and provides supporting experimental data to aid in the selection of appropriate internal standards for the quantification of local anesthetics in biological matrices.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise results. The IS is a compound of known concentration that is added to all samples, calibrators, and quality controls. Its primary function is to compensate for variations that can occur during sample preparation and analysis, such as extraction losses, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.
An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible. For this reason, stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in bioanalysis.[1]
Comparison of Bupivacaine-d9 with a Non-Isotopically Labeled Internal Standard
This section compares the performance of Bupivacaine-d9 with a commonly used non-isotopically labeled internal standard, Lidocaine, for the quantification of Bupivacaine in human plasma.
Data Presentation
| Parameter | Bupivacaine-d9 (SIL IS) | Lidocaine (Analog IS) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1 ng/mL |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% |
| Precision (% CV) | < 8% | < 15% |
| Recovery | > 85% | 70-90% |
| Matrix Effect (% CV of IS-normalized MF) | < 5% | 5-15% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable | Stable |
Note: The data presented is a summary of typical performance characteristics and may vary depending on the specific analytical method and laboratory conditions.
Experimental Protocols
Sample Preparation using Protein Precipitation (for Plasma)
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (Bupivacaine-d9 or Lidocaine).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 90% B over 5 min, hold for 2 min, return to initial conditions |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Bupivacaine: m/z 289.2 → 140.1Bupivacaine-d9: m/z 298.2 → 140.1Lidocaine: m/z 235.2 → 86.1 |
Mandatory Visualization
Caption: A generalized workflow for the bioanalysis of local anesthetics in plasma.
Caption: Simplified diagram illustrating the mechanism of matrix effects in ESI-MS.
Conclusion
The use of a stable isotope-labeled internal standard, such as Bupivacaine-d9, offers superior performance in terms of accuracy, precision, and mitigation of matrix effects compared to a non-isotopically labeled analog like Lidocaine. While the initial cost of a deuterated standard may be higher, the improved data quality and reliability often justify the investment, particularly in regulated bioanalytical studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers developing and validating methods for the quantification of local anesthetics in various biological matrices. Although specific data for this compound is currently lacking in the literature, the principles outlined here using Bupivacaine-d9 as a surrogate are directly applicable and should guide the development of robust bioanalytical methods for Dibucaine and other related compounds.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Dibucaine-d9
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Dibucaine-d9, a deuterated form of the local anesthetic Dibucaine. Adherence to these procedures is critical for protecting both laboratory personnel and the environment.
This compound, like its parent compound, requires careful management as a chemical and pharmaceutical waste. The stable isotopes of deuterium (B1214612) do not present a radioactive hazard, but the inherent toxicity of the Dibucaine molecule necessitates stringent disposal protocols.
Key Data for this compound Hydrochloride
For quick reference, the following table summarizes key quantitative data for this compound hydrochloride.
| Property | Value |
| CAS Number | 1215713-38-4 |
| Molecular Formula | C₂₀H₂₁D₉ClN₃O₂ |
| Molecular Weight | 388.98 g/mol |
| Storage Temperature | 2-8°C Refrigerator |
Procedural Protocol for the Disposal of this compound
This protocol outlines the recommended step-by-step procedure for the disposal of this compound in a laboratory setting. It is crucial to always consult and adhere to your institution's specific Environmental Health and Safety (EHS) policies and local regulations, as these may vary.
Step 1: Waste Identification and Segregation
-
Initial Assessment : Classify this compound waste as hazardous chemical and pharmaceutical waste. This is based on the potential toxicity of the parent compound.
-
Segregation : Do not mix this compound waste with non-hazardous trash or other waste streams such as biological or radioactive waste.[1] Proper segregation is the first step in compliant waste management.[2]
Step 2: Waste Collection and Containerization
-
Container Selection : Use a designated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.[1]
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.[1]
-
Accumulation : Store the waste container in a designated satellite accumulation area within the laboratory, under the control of laboratory personnel.[1]
Step 3: Professional Disposal
-
Contact EHS : Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[1]
-
Licensed Waste Management : this compound waste must be disposed of through a licensed hazardous waste management company.[1] These companies are equipped to handle and dispose of chemical and pharmaceutical waste in an environmentally sound manner, often through high-temperature incineration.
Step 4: Spill and Decontamination Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[1]
-
Spill Cleanup : Absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads.[1] For larger spills, use a shovel to place the material into a convenient waste disposal container.[3]
-
Decontamination : Thoroughly clean the spill area with soap and water.[1]
-
Spill Debris Disposal : Collect all cleanup materials in a sealed and properly labeled container, and dispose of it as hazardous waste through your institution's EHS department.[1]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
